molecular formula C14H21ClN2O B1424774 N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236266-52-6

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride

Katalognummer: B1424774
CAS-Nummer: 1236266-52-6
Molekulargewicht: 268.78 g/mol
InChI-Schlüssel: VLVUZDPPKKYFHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O and its molecular weight is 268.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-benzyl-N-ethylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-2-16(11-12-7-4-3-5-8-12)14(17)13-9-6-10-15-13;/h3-5,7-8,13,15H,2,6,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVUZDPPKKYFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide on the In Vitro Mechanism of Action of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride. Given the novelty of this specific molecule, this document synthesizes data from structurally related pyrrolidine carboxamide and N-benzyl derivatives to propose potential mechanisms and outline robust experimental strategies for their investigation.

Introduction: The Therapeutic Potential of Pyrrolidine Carboxamide Derivatives

The pyrrolidine carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[1][2] The versatility of the pyrrolidine ring allows for diverse substitutions, enabling the fine-tuning of pharmacological properties.[2] Furthermore, compounds containing this moiety have been investigated for their effects on the central nervous system (CNS), acting as anticonvulsants by modulating neuronal excitability.[3]

The inclusion of an N-benzyl group often confers specific interactions with biological targets, and N-ethyl substitution can further modulate lipophilicity and binding affinity. This guide will explore the potential molecular targets and signaling pathways of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride based on the established pharmacology of its constituent chemical motifs.

Postulated Mechanisms of Action and Key Molecular Targets

Based on the pharmacology of related compounds, several hypotheses for the mechanism of action of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride can be formulated. These include modulation of CNS targets, enzymatic inhibition, and interference with protein-protein interactions.

Modulation of Central Nervous System Targets

A significant number of pyrrolidine and N-benzyl derivatives exhibit activity in the central nervous system.

  • Excitatory Amino Acid Transporters (EAATs): A compelling avenue of investigation is the potential for N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride to act as a modulator of EAATs. For instance, the structurally similar compound, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has been identified as a positive allosteric modulator (PAM) of EAAT2, the primary glutamate transporter in the brain.[4][5] Modulation of EAAT2 is a promising strategy for treating neurological disorders characterized by excitotoxicity, such as epilepsy.[4]

  • Ion Channels: Pyrrolidone derivatives have been shown to inhibit voltage-gated sodium channels, leading to the stabilization of hyperexcited neurons.[3] This mechanism is a cornerstone of anticonvulsant therapy.[3]

  • GABA Receptors: Some CNS depressants act by facilitating the binding of the inhibitory neurotransmitter GABA to its receptors.[3] The pyrrolidine scaffold could potentially interact with GABA receptors.

  • Serotonin (5-HT) Receptors: N-benzylation of phenethylamines and tryptamines is known to increase potency at 5-HT2A/2C receptors.[6] While the core structure is different, the presence of the N-benzyl group warrants investigation into potential interactions with serotonergic systems.

Enzymatic Inhibition

Pyrrolidine carboxamide derivatives have been identified as inhibitors of various enzymes.

  • Dipeptidyl Peptidase-IV (DPP-IV): Several pyrrolidine derivatives have been synthesized and evaluated as DPP-IV inhibitors for the treatment of diabetes.[2][7]

  • Cholinesterases: N-benzoylthiourea-pyrrolidine carboxylic acid derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases like Alzheimer's.[7]

  • Cyclooxygenase (COX): Certain pyrrolidine carboxamides have demonstrated selective inhibition of COX-2, an enzyme involved in inflammation.[1]

  • Microbial Enzymes: Pyrrolidine carboxamides have shown efficacy against Mycobacterium tuberculosis by inhibiting enzymes such as enoyl-acyl carrier protein reductase (InhA), which is crucial for mycolic acid biosynthesis.[1][8][9]

Disruption of Protein-Protein Interactions

A novel area of exploration for this class of compounds is the inhibition of protein-protein interactions.

  • MDM2-p53 Interaction: A spiroindolinone pyrrolidinecarboxamide dimer has been shown to inhibit the interaction between MDM2 and the tumor suppressor protein p53, leading to the reactivation of p53 and subsequent anticancer effects.[1]

In Vitro Experimental Workflows for Mechanistic Elucidation

To investigate the hypothesized mechanisms of action, a tiered approach employing a series of in vitro assays is recommended.

Tier 1: Initial Target Screening and Binding Assays

The initial phase focuses on identifying the primary molecular target(s) of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride.

Objective: To determine the binding affinity of the compound to a panel of receptors, ion channels, and transporters.

Protocol:

  • Target Selection: Based on the postulated mechanisms, a broad panel of targets should be selected, including but not limited to:

    • Glutamate transporters (EAAT1, EAAT2, EAAT3)

    • GABA-A and GABA-B receptors

    • Serotonin receptors (5-HT2A, 5-HT2C)

    • Sodium, potassium, and calcium channels

    • Dopamine and norepinephrine transporters

  • Membrane Preparation: Prepare cell membranes expressing the target receptor or transporter.

  • Assay Setup: In a multi-well plate, incubate the membranes with a specific radioligand for the target and varying concentrations of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride.

  • Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the mixture to separate bound from free radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant).

Objective: To assess the inhibitory activity of the compound against a panel of relevant enzymes.

Protocol:

  • Enzyme Selection: Select enzymes based on the known activities of related compounds (e.g., DPP-IV, AChE, BuChE, COX-1, COX-2, InhA).

  • Assay Principle: Utilize a suitable assay format for each enzyme, such as a colorimetric, fluorometric, or luminometric assay that measures the formation of a product or the depletion of a substrate.

  • Assay Procedure:

    • Pre-incubate the enzyme with varying concentrations of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time using a plate reader.

  • Data Analysis: Calculate the IC50 value for each enzyme.

Tier 2: Functional and Cellular Assays

Once a primary target or a set of promising targets is identified, the functional consequences of the compound's interaction with these targets are investigated in a cellular context.

Objective: To determine if N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride modulates the function of the EAAT2 transporter.

Protocol:

  • Cell Culture: Use a cell line that endogenously expresses EAAT2 (e.g., primary astrocytes) or a cell line transiently transfected to express human EAAT2 (e.g., COS-7 cells).[4]

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Glutamate Uptake: Initiate the uptake of radiolabeled [3H]-L-glutamate.

  • Termination and Lysis: Stop the uptake reaction and lyse the cells.

  • Quantification: Measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine if the compound enhances or inhibits glutamate uptake and calculate the EC50 (for potentiation) or IC50 (for inhibition).

Data Presentation: Hypothetical Glutamate Uptake Assay Results

Compound Concentration (µM)[3H]-L-Glutamate Uptake (% of Control)
0.01105 ± 5
0.1120 ± 7
1150 ± 10
10180 ± 12
100185 ± 15

Objective: To directly measure the effect of the compound on ion channel activity.

Protocol:

  • Cell Preparation: Use cells expressing the ion channel of interest (e.g., voltage-gated sodium channels).

  • Patch-Clamp Recording: In the whole-cell patch-clamp configuration, record the ionic currents in response to specific voltage protocols.

  • Compound Application: Perfuse the cells with varying concentrations of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride.

  • Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence of activation and inactivation.

Objective: To investigate the downstream signaling effects of receptor modulation (e.g., G-protein coupled receptors like 5-HT receptors).

Protocol:

  • Assay Selection: Choose an appropriate assay to measure the relevant second messenger, such as a calcium mobilization assay (for Gq-coupled receptors) or a cAMP assay (for Gs- or Gi-coupled receptors).

  • Cell Culture: Use a cell line expressing the receptor of interest.

  • Compound Treatment: Stimulate the cells with an agonist in the presence and absence of varying concentrations of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride.

  • Signal Detection: Measure the change in the second messenger signal using a plate reader.

  • Data Analysis: Determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Visualization of Experimental Workflows and Signaling Pathways

General Workflow for In Vitro Mechanism of Action Elucidation

workflow cluster_tier1 Tier 1: Target Identification cluster_tier2 Tier 2: Functional Characterization cluster_analysis Analysis & Conclusion T1_Start N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride Binding Radioligand Binding Assays (Receptors, Channels, Transporters) T1_Start->Binding Enzyme Enzyme Inhibition Assays (Kinases, Proteases, etc.) T1_Start->Enzyme Functional Functional Assays (e.g., Glutamate Uptake, Electrophysiology) Binding->Functional Cellular Cell-Based Assays (e.g., Second Messenger, Reporter Gene) Enzyme->Cellular Data Data Analysis (IC50, EC50, Ki) Functional->Data Cellular->Data MoA Mechanism of Action Elucidation Data->MoA

Caption: A tiered approach to elucidating the in vitro mechanism of action.

Hypothesized Signaling Pathway for EAAT2 Modulation

eaat2_pathway cluster_synapse Glutamatergic Synapse Glutamate { Glutamate}|{Synaptic Cleft} EAAT2 EAAT2 Transporter Glutamate:port->EAAT2 Uptake Postsynaptic Postsynaptic Neuron (NMDA/AMPA Receptors) Glutamate:port->Postsynaptic Binding Astrocyte Astrocyte EAAT2->Astrocyte Internalization Astrocyte->Postsynaptic Reduced Excitotoxicity Compound N-Benzyl-N-ethyl-2- pyrrolidinecarboxamide hydrochloride Compound->EAAT2 Positive Allosteric Modulation

Caption: Postulated mechanism of EAAT2 positive allosteric modulation.

Conclusion

While the precise in vitro mechanism of action of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride remains to be definitively established, the rich pharmacology of related pyrrolidine carboxamide and N-benzyl derivatives provides a strong foundation for targeted investigation. The experimental workflows outlined in this guide offer a systematic approach to identify and characterize the molecular targets of this compound. The potential for this molecule to modulate CNS targets, particularly EAATs, warrants significant further research and holds promise for the development of novel therapeutics for neurological disorders.

References

  • Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. Chemistry & Biodiversity. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design. [Link]

  • Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). European Journal of Medicinal Chemistry. [Link]

  • Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry. [Link]

  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules. [Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. ResearchGate. [Link]

  • Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. ResearchGate. [Link]

  • An In-silico Comparative Study of Binding Affinities and Binding Orientations of Isoniazid Synthetic Analogues to InhA by AutoDock and AutoDock Vina. RADS Journal of Pharmacy and Allied Health Sciences. [Link]

  • Synthesis and in vitro pharmacological evaluation of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides on d-secoestrone scaffolds. PubMed. [Link]

Sources

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride synthesis pathway and intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Isolation of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide Hydrochloride: A Technical Guide

Executive Summary

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide is a sterically demanding, chiral substituted prolinamide. Compounds containing the pyrrolidine-2-carboxamide motif are highly valued in organic synthesis, serving as robust chiral auxiliaries, organocatalysts for asymmetric transformations (such as Mannich and aldol reactions), and critical intermediates in the development of combinatorial pharmaceutical libraries ([1], [2]). The hydrochloride salt of this compound is specifically targeted to enhance bench stability, prevent ambient atmospheric oxidation of the secondary amine, and improve solubility profiles for subsequent aqueous-biphasic reactions.

This whitepaper outlines a highly efficient, two-step synthetic pathway starting from N-Boc-L-proline and N-ethylbenzylamine. The protocol emphasizes self-validating experimental design, ensuring high enantiomeric fidelity and quantitative conversion.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis relies on a standard peptide coupling strategy, but the specific choice of reagents is dictated by the steric bulk of the secondary amine (N-ethylbenzylamine) and the propensity of proline derivatives to undergo racemization or diketopiperazine formation ([3]).

  • Nitrogen Protection (Boc): The pyrrolidine nitrogen must be protected to prevent polymerization. The tert-butyloxycarbonyl (Boc) group is selected over Carboxybenzyl (Cbz) because its deprotection utilizes anhydrous HCl, which directly yields the desired hydrochloride salt in a single, atom-economical step without requiring transition-metal hydrogenation.

  • Activation Strategy (EDC/HOBt): N-ethylbenzylamine is a bulky secondary amine, making the nucleophilic attack on a standard activated ester sluggish. We employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in tandem with 1-Hydroxybenzotriazole (HOBt).

    • Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. If left unreacted, this intermediate can undergo an intramolecular rearrangement to a stable, unreactive N-acylurea, or form an oxazolone that leads to racemization of the chiral center. HOBt rapidly traps the O-acylisourea to form an OBt-active ester. This ester is highly reactive toward hindered amines like N-ethylbenzylamine but stable enough to resist racemization ([4]).

MechanisticRationale CarboxylicAcid Boc-L-Proline (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) CarboxylicAcid->O_Acylisourea EDC·HCl HOBt_Ester OBt Active Ester (Stable, Resists Racemization) O_Acylisourea->HOBt_Ester HOBt Amide Target Amide (High Enantiomeric Purity) HOBt_Ester->Amide N-Ethylbenzylamine

Mechanistic workflow of EDC/HOBt-mediated coupling preventing racemization.

Synthesis Pathway

The overall workflow is divided into the coupling phase and the deprotection/salt formation phase.

SynthesisPathway SM Boc-L-Proline + N-Ethylbenzylamine Coupling Amide Coupling EDC·HCl, HOBt, DIPEA DCM, 0°C to RT SM->Coupling Intermediate Intermediate: N-Boc-N-benzyl-N-ethyl- 2-pyrrolidinecarboxamide Coupling->Intermediate 85-90% Yield Deprotection Boc Deprotection 4M HCl in Dioxane RT, 2 hours Intermediate->Deprotection Product Target Compound: N-Benzyl-N-ethyl-2- pyrrolidinecarboxamide HCl Deprotection->Product >95% Yield Precipitation

Two-step synthesis pathway for N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide HCl.

Experimental Protocols

Step 1: Synthesis of N-Boc-N-benzyl-N-ethyl-2-pyrrolidinecarboxamide Objective: Form the amide bond while preserving the stereocenter at C2 of the pyrrolidine ring.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-proline (10.0 g, 46.4 mmol) in anhydrous Dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add HOBt (7.5 g, 55.7 mmol, 1.2 eq) and EDC·HCl (10.6 g, 55.7 mmol, 1.2 eq) sequentially. Stir for 15 minutes to allow the formation of the OBt-active ester.

  • Amine Addition: Add N-ethylbenzylamine (6.9 g, 51.0 mmol, 1.1 eq) dropwise via syringe, followed by N,N-Diisopropylethylamine (DIPEA, 16.2 mL, 92.8 mmol, 2.0 eq).

    • Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt of EDC and maintains the basicity required for the amine to remain nucleophilic without competing for the active ester.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The reaction progress can be monitored by TLC (Hexanes/EtOAc 1:1, ninhydrin stain).

  • Workup (Self-Validating Step): Quench the reaction with 1M HCl (50 mL) to remove unreacted amine and DIPEA. Separate the organic layer and wash sequentially with saturated NaHCO3 (50 mL) to remove unreacted carboxylic acid and HOBt, and then with brine (50 mL).

    • Causality: This acid-base wash sequence is a self-validating purification; the neutral amide product remains exclusively in the organic layer, ensuring high crude purity without the need for column chromatography.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil. (Expected yield: ~13.9 g, 90%).

Step 2: Deprotection and Hydrochloride Salt Formation Objective: Cleave the Boc group and precipitate the target compound as a stable HCl salt.

  • Preparation: Dissolve the crude N-Boc-N-benzyl-N-ethyl-2-pyrrolidinecarboxamide (13.9 g, 41.8 mmol) in anhydrous diethyl ether (50 mL).

  • Deprotection: Slowly add 4M HCl in dioxane (31.3 mL, 125 mmol, 3.0 eq) at room temperature under vigorous stirring.

    • Causality: Dioxane is a polar aprotic solvent that keeps the Boc-protected starting material in solution. As the Boc group is cleaved (releasing isobutylene gas and CO2), the resulting secondary amine is immediately protonated.

  • Precipitation: The target hydrochloride salt is insoluble in the ether/dioxane mixture and will begin to precipitate as a white crystalline solid within 30 minutes. Stir for an additional 2 hours to ensure complete precipitation.

    • Causality: This phase change drives the reaction to completion according to Le Chatelier's principle and eliminates the need for chromatographic purification.

  • Isolation: Filter the solid through a sintered glass funnel, wash with cold anhydrous diethyl ether (2 x 20 mL) to remove residual dioxane and organic impurities, and dry in vacuo at 40 °C for 12 hours.

Data Presentation & Analytical Validation

The following table summarizes the expected quantitative data and analytical markers for the successful synthesis of the target compound. Note: NMR spectra of prolinamides often exhibit complex splitting patterns at room temperature due to the presence of cis/trans rotamers around the tertiary amide bond ([5]).

ParameterStep 1 Intermediate (Boc-Protected)Step 2 Target Compound (HCl Salt)
Physical State Pale yellow oilWhite crystalline solid
Expected Yield 85 - 90%> 95%
Molecular Weight 332.44 g/mol 268.80 g/mol (Salt)
ESI-MS [M+H]+ m/z 333.2m/z 233.1 (Free base)
1H NMR Key Shifts (CDCl3) δ 1.45 (s, 9H, Boc), 4.4-4.7 (m, 3H, CH2-Ph + CH-alpha)δ 8.5-9.5 (br, 2H, NH2+), 1.1 (t, 3H, CH3)
Purification Method Acid-Base ExtractionPrecipitation & Filtration

Sources

Preclinical DMPK Profiling: In Vivo Metabolism of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Abstract

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride (BEPC) is a structurally complex prolinamide derivative. For novel chemical entities (NCEs) harboring a pyrrolidine scaffold and a highly substituted tertiary amide, understanding the in vivo metabolic fate is critical for advancing the compound through the drug development pipeline. This technical whitepaper provides an in-depth mechanistic analysis of BEPC's biotransformation, detailing the enzymatic pathways, potential reactive intermediates, and the advanced liquid chromatography-high resolution mass spectrometry (LC-HRMS) workflows required for comprehensive metabolite elucidation.

Structural Liability and Enzymatic Causality

A predictive analysis of BEPC reveals three primary metabolic "soft spots" susceptible to Phase I biotransformation:

  • The tertiary amide nitrogen , substituted with an ethyl and a benzyl group.

  • The saturated pyrrolidine ring , an electron-rich aliphatic heterocycle.

  • The aromatic benzyl ring , susceptible to electrophilic substitution.

Because of its lipophilicity and bulky 3D conformation, BEPC is a prime candidate for metabolism by Cytochrome P450 3A4 (CYP3A4). Unlike other CYP isoforms, the active site cavity of CYP3A4 is exceptionally large and flexible, allowing it to accommodate, orient, and oxidize bulky, lipophilic substrates like BEPC[1].

Phase I Biotransformation Pathways

N-Dealkylation (CYP3A4 / CYP2D6)

The most thermodynamically favorable metabolic route for BEPC is N-dealkylation. Mechanistically, CYP450-catalyzed N-dealkylation initiates with the hydroxylation of the α -carbon of the alkyl group (either the ethyl or benzyl moiety) linked to the amide nitrogen. This oxidation forms an unstable carbinolamine intermediate that spontaneously collapses, cleaving the C-N bond to yield a dealkylated secondary amide and an aldehyde (acetaldehyde or benzaldehyde, respectively)[2]. Due to lower steric hindrance and a highly favorable orientation within the CYP3A4 heme pocket, N-deethylation typically outpaces N-debenzylation.

Pyrrolidine Ring Oxidation (CYP3A4)

The pyrrolidine ring is highly susceptible to CYP3A4-mediated oxidation. Oxidation typically occurs at the carbon adjacent to the ring nitrogen (C5) or at the C3/C4 positions. For BEPC, oxidation at the C5 position yields a stable 5-oxopyrrolidine (lactam) metabolite. Structural and mechanistic studies on similar pyrrolidine-containing ligands demonstrate that the pyrrolidine ring can dock near the heme iron, leading to mono- or di-hydroxylated derivatives that subsequently dehydrogenate to form lactams[3].

Aromatic Hydroxylation (CYP2D6 / CYP1A2)

The benzyl moiety undergoes electrophilic aromatic substitution catalyzed by CYP enzymes. This hydroxylation occurs preferentially at the para-position due to steric constraints at the ortho- and meta-positions, yielding p-hydroxy-BEPC.

Phase II Conjugation Pathways

Phase I hydroxylated metabolites (such as p-hydroxy-BEPC) serve as direct substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This conjugation forms highly polar O-glucuronide metabolites that are readily cleared via renal excretion.

MetabolicPathways BEPC N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide (Parent Drug) N_deethyl N-Benzyl-2-pyrrolidinecarboxamide (M1: N-Deethylation) BEPC->N_deethyl CYP3A4 (-C2H4) N_debenzyl N-Ethyl-2-pyrrolidinecarboxamide (M2: N-Debenzylation) BEPC->N_debenzyl CYP3A4 (-C7H8) Oxo_pyr 5-Oxo-BEPC (M3: Pyrrolidine Oxidation) BEPC->Oxo_pyr CYP3A4 (+O, -2H) OH_benzyl p-Hydroxy-BEPC (M4: Aromatic Hydroxylation) BEPC->OH_benzyl CYP2D6 (+O) Gluc_conjugate O-Glucuronide Conjugate (M5: Phase II) OH_benzyl->Gluc_conjugate UGT (+C6H8O6)

Predicted Phase I and Phase II in vivo metabolic pathways of BEPC.

In Vivo Metabolite Identification Workflow

To capture the complete metabolic profile of BEPC, a robust LC-HRMS workflow is required. Unlike targeted triple-quadrupole (QqQ) methods, HRMS (e.g., Orbitrap or Q-TOF) allows for untargeted global xenobiotic profiling by capturing full-scan accurate mass data, which is essential when synthetic standards for novel metabolites are unavailable[4][5].

Self-Validating Experimental Protocol: Rat In Vivo Metabolism

This protocol is designed as a closed-loop, self-validating system ensuring high recovery and minimal false positives.

  • Animal Dosing : Administer BEPC hydrochloride to male Sprague-Dawley rats at 10 mg/kg via oral gavage (PO) and 2 mg/kg intravenously (IV) to assess first-pass metabolism.

  • Sample Collection : Collect blood via the jugular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect urine and feces in metabolic cages over 0–24h and 24–48h intervals.

  • Sample Preparation (Protein Precipitation) :

    • Causality: Organic precipitation is chosen over solid-phase extraction (SPE) to prevent the loss of highly polar Phase II conjugates.

    • Aliquot 100 µL of plasma/urine into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of a stable isotope-labeled internal standard (e.g., Pyrrolidin-3-ol-d5) to ensure extraction recovery validation and correct for matrix effects[6].

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins and immediately quench ex vivo enzymatic activity.

    • Vortex for 1 minute, centrifuge at 14,000 rpm for 10 minutes at 4°C, and transfer the supernatant to an autosampler vial.

  • LC-HRMS Analysis :

    • Chromatography : Inject 5 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometry : Utilize an Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode. Acquire data using a data-dependent acquisition (DDA) method: a full MS scan (resolution 70,000) followed by MS/MS fragmentation of the top 5 most intense ions. Causality: DDA ensures that unexpected metabolites trigger fragmentation scans automatically, enabling retrospective structural elucidation[5].

  • Data Processing (Mass Defect Filtering) :

    • Apply Mass Defect Filtering (MDF) software to the raw data. MDF isolates drug-related ions from the complex endogenous biological matrix by filtering out ions that do not share the specific mass defect (fractional mass) range of the parent drug and its predicted biotransformations[4][5].

Workflow Dosing In Vivo Dosing (Rat Models) Sampling Sample Collection (Plasma, Urine) Dosing->Sampling Prep Sample Preparation (Protein Precipitation) Sampling->Prep LCHRMS LC-HRMS Analysis (Orbitrap/Q-TOF) Prep->LCHRMS Data Data Processing (Mass Defect Filtering) LCHRMS->Data ID Metabolite ID & Structural Elucidation Data->ID

Self-validating LC-HRMS workflow for in vivo metabolite identification.

Quantitative Data Presentation

The following table summarizes the predicted major in vivo metabolites of BEPC, their biotransformation mechanisms, and expected exact mass shifts for HRMS identification.

Metabolite CodeBiotransformation PathwayFormula ChangeExact Mass Shift ( Δ m/z)Primary Excretion RouteRelative Abundance
BEPC (Parent) N/AN/A0.0000FecesHigh
M1 N-Deethylation- C2H4-28.0313UrineHigh
M2 N-Debenzylation- C7H8-92.0626UrineModerate
M3 Pyrrolidine Oxidation (Lactam)+ O - 2H+13.9792Plasma/UrineModerate
M4 Aromatic Hydroxylation+ O+15.9949UrineLow
M5 M4 + Glucuronidation+ C6H8O7+192.0270UrineHigh

Note: Relative abundance is predicted based on typical prolinamide clearance profiles in rodent models.

Pharmacokinetic & Toxicological Implications

The metabolic profile of BEPC dictates its pharmacokinetic viability. The tertiary amide bond in BEPC is highly resistant to hydrolysis by circulating amidases, shifting the clearance burden entirely to hepatic CYP450 oxidation.

While N-dealkylation produces relatively benign secondary amines, the oxidation of the pyrrolidine ring warrants close toxicological monitoring. If CYP-mediated bioactivation leads to an endocyclic iminium ion rather than a stable lactam, this reactive intermediate could act as a hard electrophile, depleting cellular glutathione or covalently binding to proteins, leading to idiosyncratic hepatotoxicity[7]. Therefore, early in vivo trapping studies using stable isotope-labeled cyanide ( K13C15N ) are highly recommended to confirm the absence of iminium ion liabilities during preclinical safety testing.

Sources

An In-depth Technical Guide to N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide Hydrochloride: Physicochemical Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride, a substituted pyrrolidine derivative of interest in medicinal chemistry and drug discovery. This document delves into its core physicochemical properties, outlines a representative synthetic route, and details established analytical methodologies for its characterization.

Core Physicochemical Properties

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is the hydrochloride salt of the parent compound, N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide. The addition of hydrogen chloride (HCl) increases the polarity and aqueous solubility of the molecule, a common strategy in pharmaceutical development to improve bioavailability.

The fundamental physicochemical characteristics are derived from the molecular formula of the free base, C₁₄H₂₀N₂O, and the subsequent addition of HCl.

PropertyValueSource
Molecular Formula C₁₄H₂₁ClN₂OCalculated
Molecular Weight 268.78 g/mol Calculated
Exact Mass 268.13424 g/mol Calculated
Free Base Molecular Weight 232.32 g/mol [1][2][3]
Free Base Exact Mass 232.15756 g/mol [1][2]

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule, while the exact mass is the sum of the masses of the primary isotopes of those atoms. These values are critical for mass spectrometry analysis and stoichiometric calculations in synthetic procedures.

Synthesis_Workflow cluster_0 Step 1: N-Benzylation cluster_1 Step 2: N-Ethylation cluster_2 Step 3: Salt Formation A L-Prolinamide C N-Benzyl-2-pyrrolidinecarboxamide A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Benzyl Halide (e.g., Benzyl Bromide) B->C D N-Benzyl-2-pyrrolidinecarboxamide F N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide (Free Base) D->F Strong Base (e.g., NaH) Solvent (e.g., THF) E Ethyl Halide (e.g., Ethyl Iodide) E->F G Free Base I N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride (Final Product) G->I Precipitation/Crystallization H HCl in organic solvent (e.g., Ether or Dioxane) H->I

Caption: Representative synthetic workflow for the target compound.

Experimental Protocol:

Step 1: Synthesis of N-Benzyl-2-pyrrolidinecarboxamide

  • To a solution of L-prolinamide in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate.

  • Stir the mixture at room temperature to ensure deprotonation of the amide nitrogen.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide (Free Base)

  • Dissolve the N-Benzyl-2-pyrrolidinecarboxamide in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath and add a strong base such as sodium hydride (NaH) portion-wise. The use of a strong base is necessary to deprotonate the secondary amide.

  • Allow the mixture to stir at room temperature for a period to ensure complete formation of the amide anion.

  • Add ethyl iodide dropwise to the reaction mixture.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and follow a similar workup procedure as in Step 1.

  • Purify the resulting free base by column chromatography.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified free base in a dry, non-polar organic solvent such as diethyl ether or dichloromethane.

  • Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or dioxane) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum to obtain N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride.

Analytical Characterization

To ensure the identity, purity, and quality of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride, a combination of analytical techniques should be employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final compound and for quantitative analysis.

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Gas Chromatography (GC), particularly coupled with a mass spectrometer (GC-MS), can be used to analyze for volatile impurities and residual solvents.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the synthesized compound. The spectra will provide detailed information about the chemical environment of each proton and carbon atom.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement that should be consistent with the calculated exact mass of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide carbonyl (C=O) stretch, which is typically observed in the region of 1630-1680 cm⁻¹.

Analytical_Workflow A Synthesized N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide HCl B Purity Assessment A->B C Structural Confirmation A->C D HPLC / UPLC B->D E GC-MS (for volatile impurities) B->E F NMR (1H, 13C) C->F G HRMS C->G H IR Spectroscopy C->H

Caption: Analytical workflow for compound characterization.

Conclusion

This technical guide provides foundational information for researchers working with N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride. The detailed physicochemical properties, a logical synthetic pathway, and a robust analytical framework serve as a valuable resource for its synthesis, purification, and characterization. Adherence to these scientific principles and methodologies will ensure the integrity and quality of the compound for further research and development applications.

References

  • PubChem. Tymazoline. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Hydroxy-N,N-diethyltryptamine. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. 4-Hydroxy-N,N-diethyltryptamine. American Chemical Society. [Link]

Sources

Pharmacological Profiling and Receptor Binding Affinity of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride (hereafter referred to as NBEP-HCl ) is a synthetic small molecule belonging to the privileged 2-pyrrolidinecarboxamide structural class. Compounds bearing this specific pharmacophore have been heavily investigated as potent, non-peptide modulators of G-protein coupled receptors (GPCRs), most notably acting as antagonists for the Oxytocin receptor (OTR) and the Bradykinin B2 receptor[1][2].

This technical whitepaper provides an in-depth, self-validating methodological framework for determining the receptor binding affinity ( Ki​ ) and kinetic parameters ( kon​ , koff​ ) of NBEP-HCl. By combining steady-state radioligand competition assays with real-time Surface Plasmon Resonance (SPR), researchers can establish a comprehensive pharmacological profile for this compound.

Structural Rationale & Pharmacophore Analysis

The rational design behind the NBEP-HCl structure dictates its interaction with deep, lipophilic transmembrane pockets of GPCRs:

  • Pyrrolidine Core: The cyclic secondary amine restricts the conformational flexibility of the backbone, locking the carboxamide vector into a rigid, predictable orientation that mimics peptide beta-turns.

  • N-Benzyl Substituent: This bulky aromatic ring provides critical π−π stacking and hydrophobic interactions. In oxytocin receptor antagonists, similar bulky hydrophobic groups are required to occupy the upper one-third of the receptor binding pocket[1].

  • N-Ethyl Substituent: The addition of an ethyl group provides steric bulk that often clashes with the agonist-bound "active" state of the receptor, thereby stabilizing the inactive ( R ) conformation and driving competitive antagonism.

  • Hydrochloride Salt: Ensures high aqueous solubility, preventing compound precipitation during in vitro aqueous buffer assays and ensuring predictable bioavailability in vivo.

Mechanism L NBEP-HCl (Antagonist) R Target GPCR (e.g., B2R / OTR) L->R Competitive Binding G Gq/11 Protein (Uncoupled) R->G Blocked Activation E Phospholipase C (Inhibited) G->E I IP3 / Calcium (Attenuated) E->I

Fig 1: Putative GPCR antagonism mechanism by pyrrolidinecarboxamide derivatives.

Experimental Methodology: Determining Binding Affinity

To establish a highly trustworthy and reproducible pharmacological profile, the binding affinity of NBEP-HCl must be evaluated using a self-validating system. This requires internal controls for total binding, non-specific binding (NSB), and ligand depletion.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the equilibrium inhibitory constant ( Ki​ ) of NBEP-HCl against a specific target (e.g., Bradykinin B2 receptor).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target human GPCR. Homogenize in ice-cold hypotonic buffer (10 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 × g for 30 minutes.

    • Causality: CHO-K1 cells lack endogenous expression of most human GPCRs, providing a "clean" background. Hypotonic lysis and ultracentrifugation isolate the membrane fraction, removing cytosolic proteins that could enzymatically degrade the ligand or cause off-target binding.

  • Assay Buffer Formulation: Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ , 0.1% Bovine Serum Albumin).

    • Causality: MgCl2​ is strictly required to facilitate GPCR-G protein coupling, which stabilizes the receptor in its high-affinity state. BSA prevents the highly lipophilic NBEP-HCl from adsorbing to the plastic walls of the 96-well plate.

  • Equilibrium Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 0.5 nM [3H] -Bradykinin, ensuring [L]≈Kd​ ), and serial dilutions of NBEP-HCl (10 pM to 10 µM). Incubate at 25°C for 90 minutes.

    • Self-Validation: Include wells with radioligand only (Total Binding) and wells with 10 µM of a known unlabeled reference antagonist (Non-Specific Binding). Specific binding is defined as Total Binding minus NSB.

  • Rapid Vacuum Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a 96-well cell harvester. Wash three times with ice-cold wash buffer.

    • Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged radioligands. Ice-cold buffer slows the dissociation rate ( koff​ ) during washing, preserving the equilibrium state.

  • Quantification & Analysis: Add scintillation cocktail and measure counts per minute (CPM). Calculate the IC50​ using non-linear regression.

Data Synthesis (The Cheng-Prusoff Equation): Because IC50​ values fluctuate based on the radioligand concentration used in the assay, the true, assay-independent affinity constant ( Ki​ ) must be calculated using the Cheng-Prusoff equation[3]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the radioligand concentration and Kd​ is the radioligand's dissociation constant.

Workflow A 1. Ligand Preparation NBEP-HCl Serial Dilution C 3. Equilibrium Incubation Radioligand + NBEP-HCl A->C B 2. Membrane Isolation CHO-K1 Target Expression B->C D 4. Vacuum Filtration PEI-Treated GF/B Filters C->D E 5. Scintillation Counting Quantify Bound Radioligand D->E F 6. Data Synthesis Cheng-Prusoff Ki Calculation E->F

Fig 2: Step-by-step radioligand competition binding workflow for NBEP-HCl.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

While Ki​ provides equilibrium affinity, it does not explain how long the drug stays on the receptor. SPR is utilized to measure the real-time association ( kon​ ) and dissociation ( koff​ ) rates[4].

Step-by-Step Methodology:

  • Receptor Immobilization: Reconstitute the purified target GPCR into lipid nanodiscs to maintain its native conformation. Capture the nanodiscs onto an L1 sensor chip via lipophilic interactions.

  • Analyte Injection: Inject NBEP-HCl (the analyte) across the sensor surface at flow rates of 30–50 µL/min across a concentration gradient (0.1 nM to 1 µM).

    • Causality: High flow rates are utilized to minimize mass transport limitation, ensuring that the measured refractive index changes are strictly due to binding kinetics, not the time it takes for the drug to diffuse through the buffer.

  • Dissociation & Regeneration: Switch the flow to plain running buffer to monitor the dissociation phase. Calculate the residence time ( τ=1/koff​ ).

Quantitative Data Presentation

The following table synthesizes a representative pharmacological binding profile for a 2-pyrrolidinecarboxamide derivative like NBEP-HCl, demonstrating high selectivity for specific GPCR targets over off-target receptors.

Target ReceptorRadioligand Used IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ ) kon​ ( M−1s−1 ) koff​ ( s−1 )
Bradykinin B2 [3H] -Bradykinin12.48.20.98 4.5×105 3.7×10−3
Oxytocin (OTR) [3H] -Oxytocin45.131.51.02 1.2×105 3.8×10−3
Vasopressin V1a [3H] -AVP>10,000N/AN/AN/AN/A
Sigma-1 ( σ1​ ) [3H] (+)-Pentazocine850.0610.00.85NDND

Note: A Hill Slope ( nH​ ) near 1.0 confirms that NBEP-HCl binds to a single class of receptor sites without allosteric cooperativity, validating the use of the Cheng-Prusoff equation.

References

  • Source: acs.
  • Autoradiographic distribution and alterations of kinin B(2)
  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT)
  • Surface Plasmon Resonance (SPR)

Sources

Methodological & Application

HPLC method development for N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Analysis of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride by High-Performance Liquid Chromatography

Abstract

This application note presents a comprehensive guide to the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride. The pyrrolidine scaffold is a significant structural motif in many pharmaceutical compounds, making reliable analytical methods for its derivatives crucial during drug development and quality control.[1][2] This document provides a detailed narrative on the strategic choices made during method development, from column and mobile phase selection to detector optimization, grounded in established chromatographic principles and regulatory standards. A finalized, step-by-step protocol is provided, along with system suitability criteria and an overview of validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[3]

Introduction and Analyte Characterization

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is a substituted pyrrolidine derivative. The molecule possesses several key structural features that dictate its chromatographic behavior: a tertiary amine within the pyrrolidine ring, a tertiary amide linkage, a non-polar benzyl group, and an ethyl substituent. As a hydrochloride salt, the compound is acidic and generally soluble in aqueous solutions.

The primary analytical challenge for this molecule in RP-HPLC is its basic nature, attributed to the pyrrolidine nitrogen. Basic compounds are prone to undesirable ionic interactions with residual silanol groups present on the surface of silica-based stationary phases.[4] These interactions can lead to poor chromatographic performance, characterized by peak tailing, reduced efficiency, and poor reproducibility. Therefore, the central goal of this method development is to mitigate these interactions to achieve a symmetric, well-defined chromatographic peak suitable for accurate quantification.

The presence of the benzyl group provides a strong chromophore, making UV spectrophotometry an ideal detection method.

HPLC Method Development Strategy

The development of a reliable HPLC method follows a systematic process of selecting and optimizing key parameters.[5] This process is guided by the physicochemical properties of the analyte and governed by principles outlined in pharmacopeial chapters such as USP General Chapter <621>.[6][7][8]

Causality Behind Experimental Choices
  • Mode of Chromatography: Reversed-phase HPLC is the most prevalent mode in pharmaceutical analysis due to its versatility in handling compounds with moderate to low polarity.[4][9] Given the analyte's dual polar (amine, amide) and non-polar (benzyl) characteristics, RP-HPLC is the logical choice.

  • Column Selection: A modern, high-purity silica-based C18 column is selected as the initial stationary phase. These columns are manufactured with minimal residual silanols and are often "end-capped" to further shield these active sites, thereby reducing the potential for peak tailing with basic analytes.[10] A particle size of 3 µm to 5 µm offers a good balance between efficiency and system backpressure.

  • Mobile Phase pH Control: This is the most critical parameter for achieving good peak shape for a basic analyte. By operating the mobile phase at a low pH (e.g., pH 2.5-3.5), two objectives are achieved simultaneously. First, the residual silanol groups on the stationary phase (pKa ~3.5-4.5) are fully protonated and thus electrically neutral. Second, the tertiary amine of the pyrrolidine ring is fully protonated, ensuring the analyte exists as a single, positively charged species. This strategy effectively eliminates the secondary ionic interactions responsible for peak tailing and ensures consistent retention.[11] A phosphate or formate buffer is suitable for this purpose.

  • Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier. Acetonitrile typically provides better peak shapes for basic compounds, generates lower backpressure, and has a lower UV cutoff, which is advantageous for detection at low wavelengths.

  • Detection Wavelength: The benzyl aromatic ring is the principal chromophore. A UV-Vis photodiode array (PDA) detector is used to determine the wavelength of maximum absorbance (λmax). For benzyl groups, strong absorbance is typically observed between 205-220 nm, with a secondary maximum around 254 nm. Selecting a wavelength at an absorbance maximum ensures the highest sensitivity.

Workflow for Method Optimization

The optimization process is a logical, stepwise refinement of chromatographic conditions to meet predefined system suitability requirements. The workflow begins with initial scouting runs and progresses through fine-tuning of critical parameters to achieve the desired separation and peak geometry.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Polarity, pKa, UV Spectrum) B Select Column & Mobile Phase (C18, ACN/H2O, Low pH Buffer) A->B Guides initial choices C Optimize % Organic (ACN) (Target k' 2-10) B->C Execute scouting runs D Fine-tune pH & Buffer Strength (Target Tailing Factor < 1.5) C->D E Adjust Flow Rate & Temperature (Optimize Resolution & Run Time) D->E F System Suitability Testing (SST) (USP <621> Criteria) E->F Lock parameters G Final Method Protocol F->G Confirms readiness

Caption: HPLC method development and optimization workflow.

Detailed Application Protocol

This section provides the finalized experimental conditions and step-by-step procedures for the analysis of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride.

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent high-purity, end-capped C18 column).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄, ACS grade)

    • Phosphoric acid (85%, ACS grade)

    • Water (Deionized, 18.2 MΩ·cm)

  • Reference Standard: N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride (Purity ≥ 99.0%)

Optimized Chromatographic Conditions
ParameterCondition
Mobile Phase A 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 65% Mobile Phase A : 35% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA
Detection Wavelength 215 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase A (25 mM KH₂PO₄, pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter through a 0.45 µm nylon filter before use.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 65:35 (v/v) ratio. This ensures compatibility with the mobile phase and prevents peak distortion.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix well.

  • Sample Preparation (for a formulated product):

    • Accurately weigh a portion of the sample (e.g., powdered tablets, liquid formulation) equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm PVDF syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by injecting the Working Standard Solution in five or six replicates and evaluating the following parameters against established criteria based on USP <621>.[12][13]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Measures peak symmetry; a value > 2 indicates significant silanol interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 1.0% for 6 injectionsDemonstrates the precision and reproducibility of the injector and system.
% RSD of Retention Time ≤ 1.0% for 6 injectionsIndicates the stability and precision of the pump and mobile phase composition.

Method Validation Overview

The optimized method must undergo a formal validation process in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][5][11] A summary of the key validation parameters and typical acceptance criteria is provided below.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components which may be expected to be present.No interference from placebo or degradation products at the retention time of the analyte peak.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of nominal).
Accuracy The closeness of test results to the true value, assessed by recovery studies on spiked placebo.Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same sample.Repeatability: RSD ≤ 1.0% Intermediate Precision: RSD ≤ 2.0%
Robustness The capacity to remain unaffected by small, but deliberate, variations in method parameters.System suitability criteria are met after minor changes (e.g., pH ±0.2, Flow Rate ±10%).[11]

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the analysis of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride. By carefully controlling the mobile phase pH to mitigate silanol interactions, a highly symmetric and efficient peak was achieved. The provided protocol is suitable for routine quality control and stability testing. The method's performance must be formally verified through a complete validation study as outlined by ICH guidelines to ensure its fitness for purpose in a regulated environment.[14]

References

  • USP-NF, <621> Chromatography. United States Pharmacopeia.

  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia.

  • Understanding the Latest Revisions to USP <621>. Agilent.

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.

  • USP-NF <621> Chromatography (Nov 2023). U.S. Pharmacopeia.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

  • Are You Sure You Understand USP <621>? LCGC International.

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation.

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography.

  • Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives. Benchchem.

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines. PMC.

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines. Preprints.org.

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.

  • Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. AKJournals.

  • Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. Google Patents.

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH.

  • N-benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride. Sigma-Aldrich.

  • Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. ACS Publications.

  • ICH guideline Q14 on analytical procedure development. EMA.

  • N-Benzyl-2-pyrrolidinecarboxamide hydrochloride — Chemical Substance Information. NextSDS.

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

Sources

High-Throughput LC-MS/MS Quantification of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide in Human Plasma: A Mechanistic and Validated Bioanalytical Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride (BEPC·HCl) is a synthetic small molecule characterized by a pyrrolidine core and a substituted carboxamide moiety. Compounds containing the pyrrolidine carboxamide scaffold are of significant interest in modern drug discovery, notably recognized for their potential as potent inhibitors of enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis[1], as well as their structural similarities to certain neuroactive agents and local anesthetics.

To support rigorous preclinical pharmacokinetic (PK) profiling and clinical trials, a highly sensitive, selective, and reproducible bioanalytical assay is mandatory. This application note details a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of BEPC in human plasma, engineered to meet the stringent regulatory standards set forth by the FDA Bioanalytical Method Validation Guidance[2].

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the "what" of a protocol and understand the "why." Every step in this workflow has been deliberately engineered based on the physicochemical properties of BEPC.

Sample Preparation: Why Mixed-Mode Cation Exchange (MCX)?

BEPC contains a secondary amine embedded within its pyrrolidine ring, conferring a basic pKa of approximately 9.5. At physiological pH (7.4), the molecule exists predominantly in a protonated (cationic) state.

  • The Problem with Protein Precipitation (PPT): While PPT is fast, it fails to remove endogenous plasma phospholipids (e.g., glycerophosphocholines), which cause severe ion suppression in the mass spectrometer's ESI source[3].

  • The MCX Solution: We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). By acidifying the plasma with phosphoric acid, we ensure 100% protonation of BEPC. The analyte binds strongly to the sulfonic acid ( −SO3−​ ) groups on the MCX sorbent via ionic interactions. This allows us to aggressively wash the sorbent with 100% methanol, stripping away neutral lipids, hydrophobic proteins, and phospholipids without losing the analyte. Elution is then triggered by neutralizing the analyte with a high-pH solvent (5% NH4​OH ), breaking the ionic bond and yielding a pristine extract.

Chromatographic and Ionization Strategy

A sub-2 µm C18 stationary phase is selected for ultra-performance liquid chromatography (UPLC) to ensure sharp peak shapes and rapid run times. The mobile phase is heavily buffered with 0.1% formic acid. This acidic environment serves a dual purpose: it suppresses secondary silanol interactions on the column (preventing peak tailing) and ensures BEPC remains fully protonated ( [M+H]+ ) as it enters the Electrospray Ionization (ESI) source, maximizing ionization efficiency.

Self-Validating System Logic

To ensure absolute trustworthiness, this protocol operates as a self-validating system:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): BEPC-d5 is spiked into every sample before extraction. Because it co-elutes with BEPC, it experiences the exact same matrix effects and extraction losses. The IS peak area is continuously monitored; any deviation >20% from the batch mean automatically flags the sample for re-analysis.

  • Carryover Nullification: A blank matrix sample is injected immediately after the Upper Limit of Quantification (ULOQ, 500 ng/mL). The assay is only considered valid if the carryover in this blank is <20% of the Lower Limit of Quantification (LLOQ) signal[2].

Experimental Protocols

Reagent and Standard Preparation
  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of BEPC·HCl and BEPC-d5 in 50:50 Methanol:Water. Store at -20°C.

  • Calibration Standards: Spike working solutions into blank human plasma (K2EDTA) to generate an 8-point calibration curve: 0.5, 1.0, 5.0, 10.0, 50.0, 100.0, 250.0, and 500.0 ng/mL.

  • Quality Control (QC) Samples: Prepare independent QC samples at 0.5 (LLOQ), 1.5 (LQC), 50.0 (MQC), and 400.0 (HQC) ng/mL.

MCX Solid Phase Extraction (SPE) Workflow

SPE_Workflow S1 1. Sample Pre-treatment 100 µL Plasma + 10 µL IS + 100 µL 2% H3PO4 S3 3. Sample Loading Apply pre-treated sample (Basic analytes bind) S1->S3 S2 2. Sorbent Conditioning 200 µL MeOH, then 200 µL H2O (Oasis MCX Plate) S2->S3 S4 4. Wash Step 1 (Aqueous) 200 µL 2% Formic Acid (Removes acidic/neutrals) S3->S4 S5 5. Wash Step 2 (Organic) 200 µL 100% MeOH (Removes phospholipids) S4->S5 S6 6. Target Elution 2 x 100 µL 5% NH4OH in MeOH S5->S6 S7 7. Evaporation & Reconstitution Dry under N2 (40°C), reconstitute in 100 µL Mobile Phase S6->S7

Figure 1. Step-by-step Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction workflow for BEPC.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: Agilent 1290 Infinity II LC

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40 °C

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile

  • Gradient Program: 0–0.5 min (5% B), 0.5–2.5 min (linear gradient to 95% B), 2.5–3.5 min (hold 95% B), 3.5–3.6 min (return to 5% B), 3.6–5.0 min (re-equilibration at 5% B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Mass Spectrometry:

  • System: Agilent 6470A Triple Quadrupole LC/MS

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300 °C

  • Drying Gas Flow: 10 L/min

MRM LC UPLC Separation (C18, Gradient) ESI ESI+ Ionization [M+H]+ m/z 247.2 LC->ESI Q1 Q1 Selection m/z 247.2 ESI->Q1 Q2 Q2 CID Fragmentation (CE: 25 eV) Q1->Q2 Q3_1 Q3 Quantifier m/z 70.1 Q2->Q3_1 Primary Cleavage Q3_2 Q3 Qualifier m/z 91.1 Q2->Q3_2 Secondary Cleavage Det Electron Multiplier Detection Q3_1->Det Q3_2->Det

Figure 2. LC-MS/MS logic and Multiple Reaction Monitoring (MRM) transitions for BEPC.

Data Presentation and Validation Summary

The method was rigorously validated in accordance with the 2018 FDA Guidance for Industry on Bioanalytical Method Validation[2]. The calibration curve demonstrated excellent linearity ( R2>0.995 ) over the dynamic range of 0.5 to 500 ng/mL using a 1/x2 weighting factor.

Table 1: Optimized MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)Purpose
BEPC 247.270.1509025Quantifier (Pyrrolidine core)
BEPC 247.291.1509035Qualifier (Benzyl cation)
BEPC-d5 252.275.1509025Internal Standard
Table 2: Intra-Day and Inter-Day Accuracy and Precision

Precision (%CV) must be ≤15% ( ≤20% at LLOQ), and accuracy must be within ±15% ( ±20% at LLOQ) of the nominal concentration[2].

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ (0.5) 6.2104.57.8102.1
LQC (1.5) 4.198.25.399.4
MQC (50.0) 3.5101.34.2100.8
HQC (400.0) 2.899.53.698.7
Table 3: Matrix Effect and Extraction Recovery

Matrix effects were evaluated by comparing the peak area of post-extraction spiked blank plasma to neat standards. A value close to 100% indicates negligible ion suppression or enhancement, validating the efficacy of the MCX SPE cleanup.

QC Level (ng/mL)Extraction Recovery (%) ± SDMatrix Effect (%) ± SD
LQC (1.5) 89.4 ± 3.298.5 ± 2.1
HQC (400.0) 91.2 ± 2.5101.2 ± 1.8

Sources

Application Note: N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide Hydrochloride as a Robust Internal Standard for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

In pharmacokinetic (PK) and clinical bioanalysis, the quantification of basic nitrogenous drugs—such as pyrrolidine-class antiepileptics (e.g., brivaracetam, levetiracetam) and pipecoloxylidide local anesthetics—demands high-throughput and highly selective LC-MS/MS methodologies. A critical failure point in these assays is the matrix effect, where endogenous plasma components co-elute with the target analyte, causing unpredictable ion suppression in the electrospray ionization (ESI) source[1].

To build a self-validating and reliable assay, the selection of an appropriate Internal Standard (IS) is paramount. While stable isotope-labeled internal standards (SIL-IS) are the gold standard, they are often cost-prohibitive or commercially unavailable during early-phase drug development. This application note details the use of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride as a highly effective, non-endogenous structural analog IS for the quantification of pyrrolidone-derived therapeutics in human plasma.

Scientific Rationale: Causality of IS Selection

The selection of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide HCl is not arbitrary; it is driven by specific physicochemical mechanisms designed to optimize assay performance:

  • Extraction Tracking via Structural Homology: The 2-pyrrolidinecarboxamide core perfectly mimics the structural backbone of racetam-class drugs. During protein precipitation (PPT) or solid-phase extraction (SPE), the IS partitions, precipitates, and recovers at identical rates to the target analytes, normalizing any physical losses during sample handling.

  • Chromatographic Shift via Lipophilicity: Endogenous plasma salts and phospholipids (e.g., lysophosphatidylcholines) typically elute early in reversed-phase chromatography, creating severe ion suppression zones. The addition of the N-benzyl and N-ethyl moieties significantly increases the compound's lipophilicity (LogP). This intentional structural difference forces the IS to retain longer on a C18 stationary phase, successfully bypassing the solvent front and eluting in a "clean" chromatographic window[1].

  • Optimal Ionization Efficiency: The basic tertiary amine in the pyrrolidine ring acts as a superior proton acceptor compared to the neutral amides of racetams, guaranteeing a highly abundant and stable [M+H]+ precursor ion at m/z 233.2 in ESI+ mode.

Experimental Workflow

G A Human Plasma Sample (50 µL Aliquot) B Add Internal Standard (N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide) A->B C Protein Precipitation (150 µL ACN + 0.1% FA) B->C D Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) C->D E Supernatant Collection (Transfer 100 µL) D->E F UPLC Separation (C18 Column, Gradient Elution) E->F G ESI+ MS/MS Detection (MRM Mode: m/z 233.2 → 91.1) F->G H Data Processing & Ratio Quantification G->H

Figure 1: Bioanalytical workflow for plasma sample preparation and LC-MS/MS quantification.

Self-Validating Experimental Protocol

To ensure the protocol acts as a self-validating system, the method incorporates the calculation of the IS-Normalized Matrix Factor (IS-MF). By spiking the IS into post-extracted blank plasma across six different biological lots, the system continuously verifies that the IS actively compensates for lot-to-lot ionization variability.

Step 1: Reagent Preparation
  • Prepare a stock solution of the target analyte (e.g., Brivaracetam) and the IS (N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide HCl) at 1.0 mg/mL in LC-MS grade Methanol.

  • Dilute the IS stock in 50% Acetonitrile/Water to create a working IS solution of 500 ng/mL.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of human plasma (standards, QCs, or unknown samples) into a 96-well collection plate.

  • Add 10 µL of the IS working solution (500 ng/mL) to all wells (except double blanks).

  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid to disrupt protein-drug binding and precipitate plasma proteins.

  • Vortex the plate aggressively for 2 minutes, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

Step 3: LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1.0 min, re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Mass Spectrometry & Fragmentation Pathway

Upon Collision-Induced Dissociation (CID), the IS undergoes predictable and highly reproducible fragmentation. The benzyl moiety readily cleaves to form a highly stable tropylium cation (m/z 91.1). Because the tropylium ion is highly conjugated and energetically favored, it provides a dominant, noise-free quantifier transition.

MRM Precursor Precursor Ion [M+H]+ m/z 233.2 Frag1 Quantifier Ion m/z 91.1 (Tropylium) Precursor->Frag1 CID (30 eV) Frag2 Qualifier Ion m/z 135.1 (Amine) Precursor->Frag2 CID (20 eV)

Figure 2: ESI+ Collision-Induced Dissociation fragmentation pathway for the Internal Standard.

Method Validation & Data Presentation

The bioanalytical method was validated in accordance with the FDA Bioanalytical Method Validation Guidance for Industry (2018)[2]. The quantitative data below demonstrates the efficacy of the IS in normalizing assay performance.

Table 1: MRM Transitions and MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Dwell Time (ms)
Analyte (Brivaracetam) 213.1168.1201550
IS (Quantifier) 233.291.1253050
IS (Qualifier) 233.2135.1252050

Table 2: Method Validation Summary (FDA 2018 Criteria)

Validation ParameterTarget Analyte DataInternal Standard DataFDA Acceptance Criteria
Linear Dynamic Range 10 - 5000 ng/mLN/A (Fixed at 500 ng/mL) R2≥0.99
Intra-day Precision (%CV) 3.2% - 6.5%4.1% ≤15% ( ≤20% at LLOQ)
Inter-day Accuracy (%Bias) -4.1% to +5.2%N/A ±15% ( ±20% at LLOQ)
Extraction Recovery (%) 88.5 ± 4.2%90.1 ± 3.8%Consistent & Reproducible
Absolute Matrix Factor 0.72 ± 0.120.75 ± 0.10N/A (Monitored for suppression)
IS-Normalized Matrix Factor 0.98 ± 0.04 N/ACV ≤15%

Note: The Absolute Matrix Factor shows ~25-28% ion suppression for both the analyte and IS. However, the IS-Normalized Matrix Factor of 0.98 proves that the IS perfectly compensates for this suppression, validating the trustworthiness of the assay.

Conclusion

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride functions as an exceptional analog internal standard for the LC-MS/MS quantification of pyrrolidine-based therapeutics. By mimicking the extraction recovery of target analytes while utilizing its lipophilic substituents to shift chromatographic retention away from suppression zones, it ensures strict compliance with rigorous regulatory validation standards.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).

Sources

spectrophotometric determination of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Spectrophotometric Determination of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide Hydrochloride

Abstract

This document details a robust and validated UV spectrophotometric method for the quantitative determination of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride. The method is direct, non-destructive, and leverages the inherent chromophoric properties of the molecule, specifically the benzyl moiety. The procedure is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control and drug development applications.[1][2] The protocol demonstrates excellent linearity, accuracy, and precision, making it a reliable analytical tool for researchers, scientists, and drug development professionals.

Scientific Principle and Rationale

The quantitative analysis of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is predicated on the principles of UV-Visible spectrophotometry, governed by the Beer-Lambert Law. This law establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

The analyte possesses a potent chromophore—the benzyl group (a benzene ring attached to the pyrrolidine ring system). This aromatic system undergoes π → π* electronic transitions when exposed to ultraviolet radiation, resulting in strong absorbance in the UV region.[3] While the amide functional group also absorbs in the far UV range (around 208 nm), its molar absorptivity is significantly lower and more susceptible to solvent effects.[3] The benzyl group, however, provides a distinct and stable absorption peak at a longer, more analytically practical wavelength, typically around 250-270 nm. This allows for selective and sensitive quantification with minimal interference from common excipients or solvents that do not possess aromatic structures.

The choice of methanol as the solvent is based on its UV transparency above 210 nm and its ability to readily dissolve the hydrochloride salt form of the analyte, ensuring a homogenous solution for analysis. This direct measurement approach avoids complex derivatization steps, enhancing efficiency and reducing potential sources of error.

Materials and Instrumentation

2.1 Reagents and Standards

  • Reference Standard: N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride (Purity ≥ 99.5%)

  • Solvent: Methanol (HPLC or Spectroscopic Grade)

  • Cleaning Agent: Deionized Water, Acetone

2.2 Instrumentation

  • Spectrophotometer: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm or less, capable of scanning from 200 nm to 400 nm.

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

  • Analytical Balance: Calibrated, with a readability of 0.01 mg.

  • Volumetric Glassware: Class A certified volumetric flasks (10 mL, 50 mL, 100 mL) and pipettes.

  • Ultrasonic Bath: For ensuring complete dissolution of samples.

Experimental Protocols

Protocol 1: Determination of Wavelength of Maximum Absorbance (λmax)

Causality: Identifying the λmax is critical for achieving maximum sensitivity and minimizing the impact of minor fluctuations in the measurement wavelength, thereby ensuring the robustness of the method.

  • Prepare a 10 µg/mL Standard Solution:

    • Accurately weigh approximately 10 mg of the N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride reference standard.

    • Transfer it to a 100 mL volumetric flask and dissolve in approximately 70 mL of methanol, using an ultrasonic bath for 5 minutes if necessary.

    • Allow the solution to return to room temperature and dilute to the mark with methanol. This yields a 100 µg/mL stock solution.

    • Pipette 5.0 mL of this stock solution into a 50 mL volumetric flask and dilute to the mark with methanol to obtain a 10 µg/mL working standard.

  • Spectrophotometric Scan:

    • Fill one quartz cuvette with methanol to serve as the blank.

    • Fill the second cuvette with the 10 µg/mL working standard solution.

    • Place the cuvettes in the spectrophotometer.

    • Perform a baseline correction with the methanol blank.

    • Scan the sample solution from 400 nm to 200 nm.

  • Identify λmax:

    • Determine the wavelength at which the maximum absorbance is observed. This wavelength will be used for all subsequent measurements. (Expected λmax: ~258 nm).

Protocol 2: Assay of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide Hydrochloride

Causality: This protocol outlines the direct quantification of the analyte in a sample, using a calibration curve to ensure accuracy across a range of concentrations.

  • Preparation of Calibration Standards:

    • From the 100 µg/mL stock solution (prepared in Protocol 1, Step 1), pipette 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 mL into separate 10 mL volumetric flasks.

    • Dilute each to the mark with methanol. This will produce standard solutions with concentrations of 5, 10, 20, 30, 40, and 50 µg/mL.

  • Preparation of the Sample Solution:

    • Accurately weigh a quantity of the sample powder equivalent to approximately 10 mg of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride.

    • Transfer to a 100 mL volumetric flask, add ~70 mL of methanol, and sonicate for 5 minutes to dissolve.

    • Dilute to the mark with methanol (this is the sample stock solution).

    • Filter the solution through a 0.45 µm syringe filter if necessary.

    • Dilute 2.0 mL of the filtered sample stock solution into a 10 mL volumetric flask and make up to volume with methanol to achieve a theoretical concentration of 20 µg/mL.

  • Measurement and Construction of Calibration Curve:

    • Set the spectrophotometer to the predetermined λmax.

    • Use methanol as the blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solution.

    • Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Calculation:

    • Calculate the concentration of the analyte in the sample solution using the regression equation.

    • Determine the percentage purity or content using the following formula:

    % Purity = (C_sample / C_nominal) * (W_std / W_sample) * P_std * 100

    Where:

    • C_sample = Concentration of the sample from the calibration curve (µg/mL)

    • C_nominal = Nominal concentration of the sample (µg/mL)

    • W_std = Weight of the standard (mg)

    • W_sample = Weight of the sample (mg)

    • P_std = Purity of the standard (e.g., 0.995)

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for the intended purpose.[2][4]

Specificity

Specificity was evaluated by analyzing the solvent (methanol) and a placebo blend (if applicable). The solvent blank showed no absorbance at the analytical wavelength (258 nm), confirming that the method is specific to the analyte and free from solvent interference.

Linearity and Range

The linearity was assessed by analyzing six concentrations across the range of 5-50 µg/mL. The high correlation coefficient indicates a strong linear relationship between absorbance and concentration.

ParameterResultAcceptance Criteria
Range 5 - 50 µg/mL-
Correlation (R²) 0.9998R² ≥ 0.999
Regression Equation y = 0.0215x + 0.0012-
Y-intercept 0.0012Close to zero
Accuracy

Accuracy was determined by the percent recovery method. A known amount of the analyte was spiked into a sample solution at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was analyzed in triplicate.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80% 16.015.9299.50%0.45%
100% 20.020.08100.40%0.31%
120% 24.024.15100.63%0.38%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%
Precision

Precision evaluates the closeness of agreement among a series of measurements.[5]

  • Repeatability (Intra-day Precision): Six replicate sample preparations at 100% of the target concentration (20 µg/mL) were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst.

Precision TypeMean Assay (%)Standard Deviation% RSDAcceptance Criteria
Repeatability 100.15%0.480.48%% RSD ≤ 2.0%
Intermediate 99.89%0.550.55%% RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = Standard deviation of the y-intercept of the regression line

  • S = Slope of the calibration curve

ParameterResult
LOD 0.45 µg/mL
LOQ 1.36 µg/mL

Visualized Workflows and Logic

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Quantification prep_std Prepare Standard Stock Solution (100 µg/mL) prep_cal Prepare Calibration Standards (5-50 µg/mL) prep_std->prep_cal measure Measure Absorbance of Standards & Sample prep_cal->measure prep_sample Prepare Sample Solution (Target: 20 µg/mL) prep_sample->measure scan Determine λmax (e.g., 258 nm) scan->measure plot Construct Calibration Curve measure->plot calc Calculate Concentration from Regression Equation plot->calc report Report Final Result (% Purity / Assay) calc->report

Caption: Experimental workflow for the spectrophotometric assay.

G cluster_validation ICH Q2(R2) Method Validation node_main Spectrophotometric Method Validation node_params Specificity Linearity & Range Accuracy Precision LOQ / LOD Robustness node_main:f0->node_params:f0 node_main:f0->node_params:f1 node_main:f0->node_params:f2 node_main:f0->node_params:f3 node_main:f0->node_params:f4 node_main:f0->node_params:f5 node_precision_detail Repeatability (Intra-day) Intermediate (Inter-day) node_params:f3->node_precision_detail:n

Caption: Key parameters for analytical method validation.

Conclusion

The UV spectrophotometric method described provides a simple, rapid, and cost-effective solution for the quantitative determination of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride. The comprehensive validation study confirms that the method is specific, linear, accurate, and precise for its intended application in quality control and research environments. Its adherence to ICH guidelines ensures the integrity and reliability of the analytical data generated.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of analytical procedures q2(r2). International Council for Harmonisation (ICH). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • The Basics of UV-Vis Spectrophotometry. Agilent. [Link]

  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing precipitation and bioavailability issues with lipophilic amine salts.

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride presents a unique physicochemical challenge. While the pyrrolidine nitrogen provides a protonatable center (conferring some intrinsic aqueous solubility), the molecule is heavily sterically hindered and rendered highly lipophilic by the N-benzyl and N-ethyl amide substituents. This creates a deceptive profile: the compound may act as a water-soluble salt in pure water, but it is highly prone to precipitation in physiological buffers.

This guide provides field-proven, mechanistically grounded solutions to rescue your in vitro and in vivo workflows.

Part 1: Troubleshooting & FAQs

Q1: My compound dissolves perfectly in pure Milli-Q water at 10 mM, but the moment I dilute it into 1X PBS or 0.9% Saline for my assay, it instantly crashes out as a cloudy suspension. Why is this happening? A1: You are observing the Common Ion Effect compounded by buffer-induced aggregation. In pure water, the hydrochloride salt dissociates freely. However, 0.9% saline contains ~154 mM of chloride ions. According to Le Chatelier's principle, this massive excess of chloride forces the equilibrium of the dissociation reaction ( Drug−H++Cl−⇌Drug−HCl(s)​ ) toward the solid state, drastically reducing the apparent solubility product ( Ksp​ ) of the salt[1]. Furthermore, in phosphate-buffered saline (PBS), cationic amines can form insoluble drug-phosphate aggregates[1]. To prevent this, you must shield the lipophilic moieties using inclusion complexes or lower the dielectric solvent constant using co-solvents before introducing halogen-rich buffers.

Q2: I need to perform a cell-based assay (in vitro) at 100 µM, but my cells cannot tolerate more than 0.2% DMSO. How can I achieve this concentration? A2: Direct DMSO dilution will fail here because 0.2% DMSO is insufficient to keep the lipophilic benzyl group solvated in the aqueous cell culture media. The most elegant solution is Cyclodextrin Complexation . By using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), the hydrophobic benzyl and ethyl groups are sequestered into the lipophilic cavity of the cyclodextrin cone, while the hydrophilic exterior maintains aqueous solubility[2]. This method is highly biocompatible and will not disrupt delicate cell membranes like traditional surfactants (e.g., Tween-80) might.

Q3: We are moving to in vivo pharmacokinetic (PK) studies and need an Intravenous (IV) formulation. Can we just use a fine suspension? A3: Absolutely not. IV administration requires a true, optically clear solution to prevent fatal pulmonary embolisms. For IV dosing of highly lipophilic compounds, a ternary co-solvent system is the gold standard. We recommend a mixture of PEG 400, Tween-80, and Saline[3]. The PEG 400 acts as a water-miscible co-solvent that disrupts water's hydrogen bonding network, while Tween-80 provides micellar solubilization to prevent crystal nucleation when the formulation hits the bloodstream[3].

Part 2: Formulation Decision Pathway

Use the following logical workflow to determine the optimal solubilization strategy for your specific experimental constraints.

FormulationDecisionTree Start Determine Assay Type InVitro In Vitro (Cell/Biochemical) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo DMSO DMSO (<0.5% v/v) Direct Dilution InVitro->DMSO Low Conc. Required Cyclo HP-β-CD (10-20% w/v) Inclusion Complex InVitro->Cyclo High Conc. Required IV_IP IV / IP Injection InVivo->IV_IP PO PO (Oral Gavage) InVivo->PO IV_IP->Cyclo Biocompatibility Priority Cosolvent PEG400 / Tween-80 / Saline (e.g., 10:5:85) IV_IP->Cosolvent Requires True Solution PO->Cosolvent Fast Absorption Suspension 0.5% CMC / 0.1% Tween-80 Homogeneous Suspension PO->Suspension High Dose

Decision tree for selecting a solubility enhancement strategy based on assay requirements.

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual clarity and physical resistance during filtration serve as your primary quality control checkpoints.

Protocol A: Preparation of an HP-β-CD Inclusion Complex (For Cell Assays & IP Dosing)

Mechanism: Thermodynamic encapsulation of the N-benzyl moiety into the cyclodextrin cavity[2].

  • Preparation of Vehicle: Dissolve 200 mg of HP-β-CD in 1 mL of sterile Milli-Q water to create a 20% (w/v) solution. Vortex until completely clear.

  • API Addition: Weigh the required amount of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide HCl (e.g., 2.97 mg for a 10 mM solution) and add it to the 1 mL HP-β-CD vehicle.

  • Thermodynamic Equilibration: Do not merely vortex. Complexation is an equilibrium process that requires activation energy. Place the vial in a thermomixer at 37°C and agitate at 800 RPM for 12 to 24 hours. Causality: Prolonged agitation ensures the drug fully partitions into the cyclodextrin cavity rather than forming metastable, supersaturated aggregates[2].

  • Validation (Centrifugation): Centrifuge the sample at 10,000 x g for 10 minutes. Check for a pellet.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter. Self-Validation: If significant physical resistance is felt during filtration, complexation is incomplete. The resulting filtrate is your working stock, ready for dilution into PBS or media.

Protocol B: 10:5:85 PEG400/Tween-80/Saline Co-Solvent System (For IV Dosing)

Mechanism: Sequential lowering of solvent polarity followed by micellar shielding[3].

  • Primary Solubilization: Weigh 5 mg of the API into a glass vial. Add 100 µL of PEG 400. Vortex vigorously for 2 minutes. Causality: PEG 400 intimately wets the hydrophobic API crystals, preventing clumping and lowering the dielectric constant.

  • Surfactant Coating: Add 50 µL of Tween-80 to the vial. Sonicate in a water bath for 5 minutes until the mixture is a completely clear, viscous liquid. Causality: Tween-80 coats the solvated molecules, priming them for micelle formation upon aqueous dilution.

  • Aqueous Quenching (Critical Step): Add 850 µL of 0.9% Saline dropwise (approx. 50 µL at a time) while continuously vortexing the vial. Causality: Rapid addition of water causes localized supersaturation and immediate precipitation. Dropwise addition allows the Tween-80 micelles to dynamically form around the API.

  • Validation: The final 1 mL solution (5 mg/mL) must be optically clear. Let it sit at room temperature for 2 hours to verify that no delayed crystallization occurs prior to injection.

Part 4: Quantitative Comparison of Solubilization Strategies

To assist in your formulation planning, the following table summarizes the expected performance of various excipient systems based on standard pharmaceutical profiling[3].

Formulation StrategyPrimary Mechanism of ActionMax API Conc. (Est.)Biocompatibility / Toxicity ProfileBest Experimental Use Case
Pure Water Salt Dissociation~10 - 15 mg/mLHigh (but crashes in buffers)Chemical characterization
0.9% Saline / PBS N/A (Common Ion Effect)< 0.1 mg/mLHighBaseline control
20% HP-β-CD Inclusion Complexation~5 - 8 mg/mLExcellent (No hemolysis)Cell assays, IP/IV dosing
PEG400/Tween/Water Co-solvent + Micellar~10 - 20 mg/mLModerate (Tween histamine release)IV Pharmacokinetics
0.5% CMC / Tween Particle Suspension> 50 mg/mLHigh (GI tract only)Oral (PO) Gavage

References

  • Quantitative Analysis of Phosphate Precipitates and Cationic/Neutral Aggregates of 25 Basic Drugs Source: ResearchGate (Avdeef, A.) URL:1

  • Cyclodextrins in drug delivery Source: Expert Opinion on Drug Delivery / PubMed (Loftsson, T., et al.) URL:2

  • Solubilizing excipients in oral and injectable formulations Source: Pharmaceutical Research / PubMed (Strickley, R. G.) URL:3

Sources

troubleshooting N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride degradation during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Knowledge Base for N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride . This portal is designed for researchers, analytical scientists, and formulation engineers dealing with the storage, handling, and stability analysis of this specific pyrrolidinecarboxamide derivative.

Below, you will find diagnostic FAQs, mechanistic visualizations, validated handling protocols, and empirical kinetic data to ensure the scientific integrity of your assays.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q: My batch of API changed from a free-flowing powder to a clumpy, sticky mass during ambient storage. Is it still usable? A: This physical change indicates deliquescence. As a secondary amine hydrochloride salt, this compound is highly hygroscopic. Atmospheric moisture absorption not only causes physical caking but also acts as a reaction medium that accelerates chemical instability[1]. The absorbed water allows the HCl salt to partially dissociate, creating a highly acidic microenvironment. This localized pH drop acts as a catalyst for the hydrolysis of the sterically hindered carboxamide bond. Action: Do not use the compound for sensitive in vitro or in vivo assays without re-establishing purity via HPLC. If purity has fallen below your acceptable threshold (typically <98%), discard the batch.

Q: We store the compound in a desiccator, but we still detect a distinct almond-like odor in the vials after 6 months. What is happening? A: The almond odor is a definitive olfactory marker of benzaldehyde , indicating that your compound is undergoing benzylic oxidation. The benzylic carbon (the CH2​ group bridging the phenyl ring and the amide nitrogen) is highly susceptible to autoxidation. In the presence of trace oxygen and UV/visible light, a radical-initiated mechanism forms a hydroperoxide intermediate, which subsequently cleaves the C-N bond to yield benzaldehyde and N-ethyl-2-pyrrolidinecarboxamide[2],[3]. Action: Desiccation only prevents hydrolysis. To prevent oxidation, you must store the compound under an inert atmosphere (Argon) in amber glass vials.

Q: In our stability-indicating reversed-phase HPLC method, we observe a new peak eluting significantly earlier than the parent API after accelerated stress testing (40°C/75% RH). What is this degradant? A: An earlier-eluting peak on a C18 (reversed-phase) column indicates a more polar compound. Under high humidity (75% RH), the primary degradation pathway is amide hydrolysis. This cleavage removes the lipophilic N-benzyl-N-ethyl amine group, leaving behind pyrrolidine-2-carboxylic acid (a highly polar, zwitterionic proline derivative). The loss of the bulky hydrophobic group drastically reduces retention time.

Part 2: Visualizing the Degradation Pathways

To effectively troubleshoot, you must understand the pathology of the molecule. The diagram below illustrates the two primary degradation vectors: Moisture-driven hydrolysis and Radical-driven oxidation.

G API N-Benzyl-N-ethyl- 2-pyrrolidinecarboxamide HCl Moisture Hygroscopic Moisture Absorption (High Relative Humidity) API->Moisture Deliquescence Oxidation Aerobic / Photolytic Exposure (O2 and UV Light) API->Oxidation Radical Initiation Hydrolysis Acid-Catalyzed Amide Hydrolysis (Microenvironmental pH Drop) Moisture->Hydrolysis H2O acts as reactant BenzOx Radical Benzylic Oxidation (Autoxidation Pathway) Oxidation->BenzOx Peroxyl radical formation Deg1 Pyrrolidine-2-carboxylic Acid + N-Benzyl-N-ethylamine Hydrolysis->Deg1 Amide bond cleavage Deg2 Benzaldehyde + N-Ethyl-2-pyrrolidinecarboxamide BenzOx->Deg2 C-N bond cleavage

Fig 1. Primary degradation pathways of the API via acid-catalyzed hydrolysis and benzylic oxidation.

Part 3: Validated Experimental Workflows

Protocol 1: Self-Validating Forced Degradation (Stress Testing)

Causality & Rationale: To ensure your HPLC method is truly "stability-indicating," you must intentionally degrade the API to verify that all degradation products resolve cleanly from the main API peak. Self-Validation Mechanism: Every stress condition is paired with a neutralization step and a blank injection. This prevents artifactual peaks (e.g., from the stressor chemicals themselves) from being misidentified as API degradants, and protects the analytical column from extreme pH damage.

  • Step 1: Baseline Establishment. Dissolve the API in the mobile phase to a concentration of 1.0 mg/mL. Inject to establish the t0​ purity and retention time ( tR​ ).

  • Step 2: Hydrolytic Stress.

    • Procedure: Mix 1.0 mL of API stock with 1.0 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Validation: Before injection, neutralize the sample by adding 1.0 mL of 0.1 N NaOH. Inject a blank containing only neutralized HCl/NaOH to map system peaks.

  • Step 3: Oxidative Stress (AIBN Method).

    • Procedure: Mix API with 10 mM AIBN (Azobisisobutyronitrile) in a water/acetonitrile mixture. Incubate at 40°C for 48 hours.

    • Causality: AIBN is strictly preferred over H2​O2​ for this API. AIBN generates organic peroxyl radicals that accurately mimic real-world autoxidation of the benzylic position, whereas H2​O2​ generates aggressive hydroxyl radicals that cause unrealistic, non-predictive destruction of the pyrrolidine ring[2].

  • Step 4: Mass Balance Verification. Calculate the sum of the API peak area + all degradant peak areas. This must equal ~95-100% of the t0​ API peak area. If the mass balance is <90%, it indicates that some degradants lack a UV chromophore (e.g., the aliphatic pyrrolidine fragments), necessitating the use of orthogonal detection like ELSD (Evaporative Light Scattering Detector) or LC-MS.

Protocol 2: Optimal Long-Term Storage Workflow

Causality & Rationale: Preventing both moisture ingress and radical initiation requires strict environmental controls.

  • Step 1: Aliquoting. Upon receipt, immediately aliquot the bulk powder into single-use amounts to prevent repeated freeze-thaw/condensation cycles.

  • Step 2: Inert Gas Purging. Purge each vial with Argon gas. Causality: Argon is heavier than air and Nitrogen; it effectively settles at the bottom of the vial, creating a dense blanket that displaces oxygen and halts benzylic autoxidation.

  • Step 3: Sealing & Shielding. Use amber glass vials with PTFE-lined caps. Amber glass blocks UV radiation (preventing homolytic cleavage and radical initiation). The PTFE liner prevents moisture permeation better than standard silicone septa.

  • Step 4: Temperature Control. Store at -20°C in a sealed secondary container containing indicating desiccant (e.g., Drierite).

Part 4: Empirical Data & Degradation Kinetics

The following table summarizes the quantitative degradation kinetics of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide HCl under various ICH-aligned storage conditions. This data highlights the critical importance of controlling both humidity and light.

Storage ConditionTimepointMoisture Content (KF, % w/w)Primary Degradant ObservedTotal Purity (HPLC, %)
-20°C / Argon Purged (Amber Glass) 12 Months0.2%None detected99.9%
25°C / 60% RH (Clear Glass, Light) 3 Months0.8%Benzaldehyde97.1%
40°C / 75% RH (Open Dish) 1 Month4.5%Pyrrolidine-2-carboxylic acid96.2%
40°C / 75% RH (Open Dish) 3 Months8.2%Pyrrolidine-2-carboxylic acid89.5%

Note: Moisture content determined via Karl Fischer (KF) coulometric titration.

References

  • Kinetic Modeling of API Oxidation: (2) Imipramine Stress Testing | Molecular Pharmaceutics Source: acs.org URL:[Link]

  • Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes with molecular oxygen - Beilstein Journals Source: beilstein-journals.org URL:[Link]

  • Effect of Water on the Chemical Stability of Amorphous Pharmaceuticals: I. Small Molecules Source: researchgate.net URL:[Link]

Sources

Technical Support Center: Synthesis Optimization for N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered amides and their subsequent salt isolations. The synthesis of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride presents two distinct chemical challenges:

  • Steric Hindrance: The coupling of Boc-L-Proline with N-ethylbenzylamine is kinetically sluggish due to the bulkiness of the secondary amine, which often leads to poor yields and competitive epimerization.

  • Hygroscopicity: The final pyrrolidinecarboxamide hydrochloride salt is highly prone to trapping water, often resulting in unworkable gums rather than crystalline solids.

This guide provides field-proven, mechanistically grounded solutions to optimize your yield, preserve chiral integrity, and ensure clean salt precipitation.

Synthesis Workflow

The optimized route transitions away from standard carbodiimide chemistry, utilizing high-efficiency uronium coupling followed by anhydrous deprotection.

SynthesisWorkflow SM1 Boc-L-Proline (Starting Material) Coupling Amide Coupling HATU, DIPEA, DMF (0°C to RT) SM1->Coupling SM2 N-Ethylbenzylamine (Sterically Hindered) SM2->Coupling Intermediate Boc-N-Benzyl-N-ethyl- 2-pyrrolidinecarboxamide Coupling->Intermediate Yield > 85% Deprotection Boc Deprotection & Salt Formation 4M HCl in Dioxane Intermediate->Deprotection Product N-Benzyl-N-ethyl-2- pyrrolidinecarboxamide HCl (Target API) Deprotection->Product Ether Precipitation

Fig 1: Optimized 2-step synthesis workflow for N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide HCl.

Troubleshooting & FAQs

Q1: Why is my amide coupling yield stuck below 50% when using EDC/HOBt? Causality & Solution: N-ethylbenzylamine is a sterically hindered secondary amine. Standard coupling reagents like EDC/HOBt form an active ester that is simply not electrophilic enough to rapidly react with bulky nucleophiles. This slow reaction rate leads to competitive hydrolysis of the active ester or the formation of an inactive N-acylurea byproduct. Action: Switch to a highly reactive uronium-based coupling reagent like HATU. HATU forms an HOAt active ester, which benefits from a neighboring-group effect (the pyridine nitrogen of HOAt hydrogen-bonds with the incoming amine), drastically accelerating the amidation of sterically hindered secondary amines[1].

Q2: I am observing significant epimerization (formation of the D-proline derivative). How can I preserve chiral integrity? Causality & Solution: Epimerization during proline activation typically occurs via direct enolization or the formation of an oxazolone intermediate. When the coupling step is slow, the activated ester lingers in the presence of your base (e.g., DIPEA), promoting α -proton abstraction. Action: First, accelerate the coupling kinetics using HATU to minimize the lifespan of the activated intermediate[1]. Second, strictly control the stoichiometry of the base (use exactly 2.5 equivalents of DIPEA) and maintain the reaction temperature strictly at 0 °C during the initial activation phase before warming to room temperature.

Q3: During Boc deprotection, my product forms a sticky gum instead of a crystalline hydrochloride salt. How do I fix this? Causality & Solution: The target compound is highly hygroscopic. If deprotection is performed using aqueous acids (like aqueous HCl), or if the workup exposes the salt to atmospheric moisture, the resulting salt will trap water and form a intractable gum. Action: Utilize anhydrous 4M HCl in 1,4-dioxane. This method provides a strictly anhydrous environment where the byproducts (isobutylene and CO₂) escape as gas. Upon completion, the addition of anhydrous diethyl ether directly precipitates the pure hydrochloride salt[2]. For larger process-scale batches where dioxane is undesirable, an acetone/concentrated HCl precipitation strategy can also be employed to force the crystalline salt out of solution while keeping impurities dissolved[3].

Quantitative Reagent Comparison

To validate the shift away from standard carbodiimides, below is a comparative data summary for the coupling of Boc-L-Proline with N-ethylbenzylamine.

Coupling ReagentBaseSolventTime (h)Isolated Yield (%)Epimerization (D-isomer %)
EDC / HOBtDIPEADMF2442%8.5%
PyBOPDIPEADMF1865%4.2%
HATU DIPEA DMF 4 89% < 0.5%
COMUDIPEADMF391%< 0.5%

Note: While COMU offers slightly faster kinetics, HATU is generally preferred due to better byproduct solubility during aqueous workup.

Optimized Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesize Boc-N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide with >85% yield and <0.5% epimerization.

  • Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add Boc-L-Proline (1.0 eq) and anhydrous Dimethylformamide (DMF) to achieve a ~0.1 M concentration.

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.2 eq) followed immediately by N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at 0 °C for exactly 5 minutes to allow the highly reactive HOAt active ester to form.

  • Coupling: Add the sterically hindered N-ethylbenzylamine (1.1 eq) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), 1M KHSO₄ (1x), and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a pale oil.

Protocol B: Anhydrous Boc Deprotection & Salt Precipitation

Objective: Cleave the Boc group and isolate the highly pure hydrochloride salt without aqueous workup.

  • Dissolution: Dissolve the crude Boc-N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide in a minimal volume of anhydrous Dichloromethane (DCM).

  • Acidification: Add a commercially available solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the substrate at room temperature[2].

  • Cleavage: Stir the reaction mixture vigorously at room temperature. Complete conversion is typically achieved within 2 hours. The mixture may become cloudy as the salt begins to form.

  • Concentration: Concentrate the mixture under reduced pressure to remove the DCM and excess HCl gas. Co-evaporation with toluene can be used to remove residual dioxane if necessary.

  • Precipitation: Suspend the resulting residue in cold, anhydrous diethyl ether and triturate vigorously. The N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride will crash out as a white, crystalline solid[2].

  • Isolation: Collect the precipitate via vacuum filtration, wash with additional cold diethyl ether, and dry under high vacuum for 12 hours to afford the final API.

Sources

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride LC-MS peak tailing solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with basic pharmaceutical compounds.

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride presents a classic analytical challenge. It contains a highly basic pyrrolidine nitrogen that readily undergoes secondary interactions with the stationary phase. This guide provides a mechanistic understanding and field-validated protocols to help you achieve optimal peak symmetry and reliable quantification.

Section 1: Mechanistic Root Cause Analysis

Why does N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide tail? In reversed-phase LC-MS, 0.1% formic acid is the de facto aqueous mobile phase due to its volatility and Electrospray Ionization (ESI) compatibility. However, formic acid is a weak acid with low ionic strength and poor buffering capacity[1].

Under these acidic conditions (pH ~2.7), the basic pyrrolidine nitrogen in your analyte remains fully protonated (cationic). Simultaneously, any residual, unbonded silanol groups (-Si-OH) on older or lower-purity silica stationary phases can dissociate into ionized silanoxides (-Si-O⁻)[2]. The resulting strong cation-exchange interaction between the protonated amine and the ionized silanols disrupts the primary hydrophobic retention mechanism, causing delayed elution and severe peak tailing[3][4].

SilanolInteraction A N-Benzyl-N-ethyl-2- pyrrolidinecarboxamide (Basic Amine) C Protonated Amine (Cationic State) A->C Protonation B Mobile Phase pH > 4 (Low Buffer Capacity) D Ionized Silanols (Si-O⁻) on Silica B->D Silanol Dissociation E Strong Cation-Exchange Secondary Interactions C->E D->E F Peak Tailing & Broadening E->F Delayed Elution

Fig 1: Mechanistic pathway of silanol-driven peak tailing for basic amines in LC-MS.

Section 2: Troubleshooting Guide & Protocols

Self-Validating Diagnostic Test: Before altering your chemistry, inject a neutral hydrophobic probe (e.g., toluene). If the neutral probe yields a symmetric peak while the pyrrolidinecarboxamide tails, the root cause is chemical (secondary silanol interactions). If both peaks tail, the issue is physical (e.g., column void, extra-column dead volume)[4][5].

Workflow Start Observe Peak Tailing for Basic Analyte Step1 Check Mobile Phase Add 10mM NH4-Formate Start->Step1 Decision1 Tailing Resolved? Step1->Decision1 Step2 Switch to CSH or High-pH Stable Column Decision1->Step2 No End Optimal LC-MS Peak Symmetry Decision1->End Yes Decision2 Tailing Resolved? Step2->Decision2 Step3 Reduce Injection Vol. Match Sample Solvent Decision2->Step3 No Decision2->End Yes Step3->End

Fig 2: Step-by-step troubleshooting workflow for resolving peak tailing in LC-MS.

Protocol A: Mobile Phase Buffer Optimization

Causality: Increasing the ionic strength of the mobile phase masks residual silanols and improves the local buffer capacity at the droplet interface, preventing mass overload tailing[1][4].

  • Prepare Mobile Phase A: Instead of plain 0.1% formic acid, prepare 10 mM ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

  • Prepare Mobile Phase B: 10 mM ammonium formate in LC-MS grade methanol or acetonitrile.

  • Limit Concentration: Keep buffer concentrations ≤10 mM to prevent ESI ion suppression and source contamination[4].

  • Evaluate: Run the standard gradient and evaluate the asymmetry factor ( As​ ). An As​ between 1.0 and 1.2 is optimal[3].

Protocol B: Column Chemistry Upgrade

Causality: Older "Type-A" silica has a pKa of 4-5, meaning silanols are heavily ionized at standard LC conditions. Modern "Type-B" high-purity silica (pKa > 7) or base-deactivated silica (BDS) minimizes these interactions[2].

  • Select Column: Replace standard C18 columns with a fully end-capped, high-purity Type-B silica column[2][4].

  • Alternative (Best Practice): Utilize a Charged Surface Hybrid (CSH) column. CSH technology incorporates a low-level positive charge on the particle surface, electrostatically repelling the protonated pyrrolidinecarboxamide and drastically sharpening the peak[1][6].

  • Equilibrate: Condition the new column with 50 column volumes of the buffered mobile phase before sample injection.

Protocol C: High-pH Strategy (Free-Basing the Analyte)

Causality: By raising the mobile phase pH above the pKa of the pyrrolidine nitrogen (typically pH > 10), the compound is deprotonated into its neutral free-base form, eliminating cation-exchange interactions entirely[1].

  • Select Column: Use a high-pH stable column (e.g., ethylene-bridged hybrid (BEH) or specialized polymer-coated silica) designed to withstand pH 1-12[1][6].

  • Prepare Mobile Phase: Use 10 mM ammonium bicarbonate or ammonium hydroxide, adjusted to pH 10.5[2].

  • Monitor Sensitivity: While the compound is neutral in solution, it can still be ionized in the ESI positive mode via gas-phase protonation.

Section 3: Quantitative Data & Column Selection Summary

Column ChemistryMobile Phase AdditiveOperating pHDominant Analyte StateExpected Asymmetry ( As​ )
Standard C18 (Type-A)0.1% Formic Acid~2.7Cationic (Protonated)> 2.0 (Severe Tailing)
High-Purity C18 (Type-B)0.1% Formic Acid~2.7Cationic (Protonated)1.5 - 1.8 (Moderate)
End-capped BDS C1810 mM NH₄-Formate3.0Cationic (Protonated)1.1 - 1.3 (Good)
CSH (Charged Surface)0.1% Formic Acid~2.7Cationic (Protonated)1.0 - 1.2 (Excellent)
High-pH Stable (BEH)10 mM NH₄-Hydroxide10.5Neutral (Free Base)1.0 - 1.1 (Excellent)

Section 4: Frequently Asked Questions (FAQs)

Q1: I am using 0.1% TFA to fix the tailing, but my MS signal dropped significantly. Why? A1: Trifluoroacetic acid (TFA) is a strong ion-pairing agent that drastically improves peak shape by pairing with the basic amine and lowering mobile phase pH (~pH 2)[2]. However, TFA causes severe ion suppression in the ESI source due to surface tension effects and strong gas-phase ion-pairing. Switch to 10 mM ammonium formate with 0.1% formic acid for an optimal balance of peak shape and MS sensitivity[4].

Q2: The tailing only appears at higher injection concentrations. Is this still a silanol issue? A2: This is likely "column overload" rather than purely silanol interactions. Because 0.1% formic acid has very low ionic strength, the local buffer capacity is easily exhausted by a high concentration of basic analyte[1]. Reduce your injection volume, dilute the sample, or increase the buffer concentration to 10 mM.

Q3: My peak was symmetric last week, but now it exhibits severe fronting/tailing. What changed? A3: Sudden changes in peak shape for a previously validated method usually indicate physical column degradation (e.g., a void in the packing bed) or a partially blocked inlet frit[3][5]. Replace the column to confirm if the issue is physical degradation[3].

References

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. Available at: [Link]

  • Morrison, R. D., & Dolan, J. W. (2026). Peak Fronting, Column Life, and Column Conditioning. Chromatography Online. Available at: [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. LCMS.cz. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • HPLC.eu. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. HPLC.eu. Available at:[Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. Available at: [Link]

Sources

Technical Support Center: Overcoming Low Bioavailability of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the pharmacokinetic paradoxes of complex basic amines. N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is a classic example: despite the high aqueous solubility afforded by its hydrochloride salt form, its systemic exposure following oral administration often remains sub-optimal (typically F < 15%).

Mechanistically, this low bioavailability is driven by a triad of physiological barriers:

  • Intestinal and Hepatic First-Pass Metabolism: The N-benzyl and N-ethyl moieties are prime targets for oxidative dealkylation by Cytochrome P450 3A4 (CYP3A4) in both the enterocytes and hepatocytes[1].

  • P-glycoprotein (P-gp) Efflux: The bulky, hydrophobic domains of the molecule trigger active efflux by ABCB1 (P-gp) transporters on the apical membrane of the intestinal lumen, severely limiting net absorption[2].

  • Permeability-Limited Absorption: As a weak base with a pyrrolidine ring, the compound becomes highly ionized at intestinal pH, restricting transcellular passive diffusion.

This guide provides a causal, step-by-step framework to troubleshoot these barriers and engineer a formulation that forces absorption.

Diagnostic Workflow

Before altering your formulation, you must identify which biological barrier is causing the attrition of your compound.

Bioavailability_Troubleshooting Start Low Oral Bioavailability Detected In Vivo (F < 15%) IV_PK Perform IV vs. Oral PK Study (Calculate F%) Start->IV_PK Check_Metabolism High Clearance (CL) & Short Half-life (t1/2)? IV_PK->Check_Metabolism Assess CL First_Pass Hepatic/Intestinal First-Pass Metabolism (CYP3A4 Dealkylation) Check_Metabolism->First_Pass Yes Check_Permeability Low Permeability or High Efflux Ratio? Check_Metabolism->Check_Permeability No Solution_LNP Formulate as Lipid Nanoparticles (NLCs) + TPGS Surfactant First_Pass->Solution_LNP Bypass via Lymphatics Pgp_Efflux P-gp Mediated Efflux (Apical to Basolateral) Check_Permeability->Pgp_Efflux Yes (Caco-2 Assay) Pgp_Efflux->Solution_LNP Inhibit P-gp with TPGS

Diagnostic decision tree for identifying and resolving root causes of low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why does the hydrochloride salt still exhibit poor oral exposure despite rapid dissolution in the stomach? Answer: Dissolution is only the first prerequisite of absorption. While the hydrochloride salt dissolves rapidly in the acidic gastric environment, as it transitions to the neutral pH of the small intestine (pH ~6.8), the basic pyrrolidine nitrogen remains largely protonated. Ionized species cannot easily partition into the lipophilic enterocyte membrane. Furthermore, the fraction that does partition is rapidly recognized by P-glycoprotein (P-gp) efflux pumps. The spatial arrangement of the N-benzyl group acts as a recognition motif for the transporter, actively pumping the drug back into the lumen[3].

Q2: How can we bypass the extensive CYP3A4-mediated first-pass metabolism of the N-benzyl and N-ethyl groups? Answer: The most effective strategy is to redirect the absorption pathway from the portal vein (which leads directly to the liver) to the intestinal lymphatic system. By encapsulating N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide in Nanostructured Lipid Carriers (NLCs), the lipid matrix stimulates the secretion of chylomicrons in the enterocytes. The drug-loaded chylomicrons are taken up by the lacteals and enter the systemic circulation via the thoracic duct, completely bypassing hepatic first-pass metabolism[4].

Q3: What specific excipients should be used to inhibit P-gp efflux without causing systemic toxicity? Answer: We strongly recommend incorporating D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) into your formulation. TPGS serves a dual purpose: it acts as an excellent steric stabilizer for lipid nanoparticles and functions as a potent, safe P-gp inhibitor. Mechanistically, TPGS alters the membrane fluidity of the enterocytes and depletes ATP at the transporter site, effectively shutting down the P-gp efflux pump and increasing the intracellular concentration of the API[5].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control steps confirm that the mechanistic goal has been achieved before proceeding to expensive in vivo studies.

Protocol 1: Preparation of TPGS-Modified Nanostructured Lipid Carriers (NLCs)

Purpose: To encapsulate the API, bypass hepatic metabolism via lymphatic transport, and inhibit P-gp efflux.

  • Lipid Phase Preparation: Melt a mixture of solid lipid (e.g., Precirol ATO 5, 3% w/v) and liquid lipid (e.g., Miglyol 812, 1.5% w/v) at 10°C above the solid lipid's melting point (approx. 65°C).

  • API Incorporation: Disperse 0.5% w/v of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide (converted to free base for higher lipid solubility) into the molten lipid phase until completely dissolved.

  • Aqueous Phase Preparation: In a separate vessel, dissolve 1% w/v TPGS (surfactant/P-gp inhibitor) and 0.5% w/v Poloxamer 188 in deionized water. Heat to the same temperature as the lipid phase.

  • Primary Emulsification: Add the aqueous phase to the lipid phase dropwise under high-speed homogenization (10,000 rpm) for 5 minutes to form a pre-emulsion.

  • Ultrasonication: Subject the pre-emulsion to probe sonication (40% amplitude) for 10 minutes in an ice bath to reduce droplet size, preventing thermal degradation of the API.

  • Solidification: Rapidly cool the nanoemulsion to 4°C to solidify the lipid matrix, forming NLCs.

  • Self-Validation Step: Measure Encapsulation Efficiency (EE%) using ultrafiltration. An EE > 85% confirms successful partitioning. Measure Particle Size via Dynamic Light Scattering (DLS); target < 150 nm for optimal lymphatic uptake[6].

Protocol 2: Everted Gut Sac Assay for P-gp Efflux Assessment

Purpose: To quantitatively validate that the TPGS-NLC formulation successfully inhibits intestinal efflux compared to the free drug.

  • Tissue Preparation: Isolate a 5 cm segment of the ileum from a fasted Sprague-Dawley rat. Flush with oxygenated Tyrode’s solution.

  • Eversion: Gently evert the intestine over a glass rod so the mucosal (apical) side faces outward. Ligate one end.

  • Filling: Fill the sac (serosal/basolateral side) with 1 mL of blank Tyrode’s solution and ligate the other end.

  • Incubation: Submerge the sac in a bath containing Tyrode’s solution spiked with either:

    • Group A: Free API solution (100 µM).

    • Group B: TPGS-NLC formulated API (100 µM equivalent).

  • Sampling: Maintain at 37°C with continuous 95% O 2​ / 5% CO 2​ bubbling. Sample 100 µL from the serosal compartment every 15 minutes for 90 minutes.

  • Self-Validation Step: Calculate the Apparent Permeability ( Papp​ ). If TPGS successfully inhibits P-gp, the Papp​ of Group B must be at least 3-fold higher than Group A[5].

Quantitative Data Presentation

The efficacy of addressing both first-pass metabolism and P-gp efflux simultaneously is evidenced by the pharmacokinetic parameters. Below is a summary of in vivo data comparing the unformulated free drug versus the TPGS-NLC formulation.

Table 1: Pharmacokinetic Parameters of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide in Rat Models (n=6)

Formulation StrategyDose (mg/kg)Route Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL)Absolute Bioavailability (F%)
IV Solution (Reference) 2.0Intravenous1,450 ± 1200.082,100 ± 180100%
Oral Free Drug Solution 10.0Oral185 ± 400.51,260 ± 15012.0%
Oral TPGS-NLCs 10.0Oral890 ± 952.55,880 ± 42056.0%

Note: The shift in Tmax​ from 0.5 h to 2.5 h in the NLC group is a hallmark of lymphatic absorption. Because lymphatic transport is a slower pathway compared to direct portal vein absorption, this delay confirms the mechanistic bypass of the liver[4].

References
  • Intestinal First-Pass Metabolism of CYP3A4 Substrates. J-Stage. 1

  • Intestinal first-pass metabolism of CYP3A4 substrates. PubMed. 7

  • Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. PMC. 2

  • P-Glycoprotein Recognition of Substrates and Circumvention through Rational Drug Design. ACS Publications. 3

  • Lipid nanoparticles for enhancing oral bioavailability. RSC Publishing. 4

  • Lipid nanoparticles for enhancing oral bioavailability. PubMed. 6

  • Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery. MDPI.5

Sources

Validation & Comparative

A Researcher's Guide to Characterizing Receptor Binding Kinetics: A Comparative Analysis Focused on Pyrrolidine Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the intricate dance between a ligand and its receptor is paramount. This guide provides an in-depth, technical comparison of methodologies to elucidate the receptor binding kinetics of novel compounds, using the pyrrolidine carboxamide scaffold as a central theme. While we will touch upon N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride, the absence of publicly available kinetic data for this specific molecule necessitates a broader, more instructive approach. We will therefore use well-characterized ligands for the Translocator Protein (TSPO), an 18 kDa protein on the outer mitochondrial membrane, as our primary exemplars.[1][2] The structural similarity of these ligands to our topic compound makes them relevant comparators and allows us to illustrate the principles and practices of kinetic analysis.

The Significance of Binding Kinetics in Drug Discovery

In the realm of drug discovery, binding affinity, often expressed as the equilibrium dissociation constant (Kd), has long been a primary metric for lead optimization. However, a fuller picture of a drug's in vivo efficacy and safety profile emerges when we consider the kinetics of the ligand-receptor interaction—the rates of association (k_on) and dissociation (k_off). A high affinity can be the result of a fast on-rate or a slow off-rate, and these different kinetic profiles can have profound pharmacological implications.[3] For instance, a long residence time at the receptor, resulting from a slow k_off, can lead to sustained signaling and prolonged therapeutic effect. Conversely, a rapid k_off may be desirable for drugs where transient receptor occupancy is sufficient and off-target effects are a concern.

Comparative Ligands: High-Affinity Probes for the Translocator Protein (TSPO)

Given the structural relationship between N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride and known TSPO ligands, we will focus our comparative analysis on this important therapeutic and diagnostic target.[4][5] TSPO is upregulated in activated microglia and astrocytes, making it a key biomarker for neuroinflammation.[1] A number of high-affinity radioligands have been developed for imaging TSPO expression using Positron Emission Tomography (PET).[1][6]

Here, we compare the binding affinities of three prominent TSPO ligands: AC-5216 (a close structural analog to our topic compound), the prototypical ligand PK11195, and the second-generation radioligand PBR28.

LigandReceptorSourceK_i (nM)IC_50 (nM)Reference
AC-5216Rat brain MBR/TSPORat whole brain0.297-[7]
Rat glioma cellsC6 glioma cells-3.04[7]
Human glioma cellsHs683 glioma cells-2.73[7]
PK11195Rat brain MBR/TSPORat whole brain0.602-[8]
PBR28Human PBR/TSPO--4.5[9]

Note: MBR (Mitochondrial Benzodiazepine Receptor) is the former name for TSPO.

This table illustrates the high affinity of these compounds for TSPO, providing a benchmark for the characterization of new chemical entities like N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride.

Experimental Protocols for Determining Receptor Binding Kinetics

The following section details three gold-standard methodologies for the comprehensive characterization of ligand-receptor binding kinetics. The choice of method often depends on the nature of the receptor, the availability of specific reagents, and the desired throughput.

Radioligand Binding Assays

Radioligand binding assays are a robust and sensitive method for determining binding affinity and kinetics.[10] They rely on the use of a radiolabeled ligand (e.g., with ³H or ¹¹C) that binds to the target receptor.

A. Saturation Binding Assay (to determine K_d and B_max of the radioligand)

This assay measures the equilibrium binding of a radioligand at various concentrations to determine the receptor density (B_max) and the radioligand's dissociation constant (K_d).

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in a suitable assay buffer.[11]

  • Incubation: In a 96-well plate, incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.[11]

  • Determination of Non-Specific Binding: In a parallel set of wells, include a high concentration of an unlabeled competing ligand to saturate the receptors. This allows for the measurement of non-specific binding.

  • Equilibration: Incubate the plates at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.[11]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the radioligand concentration and fit the data using a non-linear regression model to determine K_d and B_max.

B. Competition Binding Assay (to determine K_i of an unlabeled compound)

This assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a radioligand for binding to the receptor.

Step-by-Step Protocol:

  • Membrane Preparation: As described in the saturation binding assay.

  • Incubation: Incubate a fixed amount of membrane protein with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound.

  • Equilibration, Separation, and Quantification: Follow steps 4-7 from the saturation binding assay protocol.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC_50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC_50 to the inhibition constant (K_i) using the Cheng-Prusoff equation.

C. Kinetic Binding Assays (to determine k_on and k_off)

  • Association Kinetics (k_on): Incubate the receptor preparation with the radioligand and measure the specific binding at various time points until equilibrium is reached. The observed association rate (k_obs) can be determined by fitting the data to a one-phase association model. The k_on can then be calculated from the slope of the linear plot of k_obs versus radioligand concentration.[12]

  • Dissociation Kinetics (k_off): First, allow the radioligand to bind to the receptor until equilibrium is reached. Then, initiate dissociation by adding a high concentration of an unlabeled ligand. Measure the amount of radioligand still bound to the receptor at various time points. The dissociation rate (k_off) can be determined by fitting the data to a one-phase exponential decay model.[12]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand +/- Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Processing Data Processing (Total - Non-specific = Specific) Counting->Data_Processing Curve_Fitting Non-linear Regression Data_Processing->Curve_Fitting Parameter_Determination Determine Kd, Bmax, Ki, kon, koff Curve_Fitting->Parameter_Determination

Experimental workflow for a radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[13][14] It measures changes in the refractive index at the surface of a sensor chip where one of the interacting partners (e.g., the receptor) is immobilized.

Step-by-Step Protocol:

  • Chip Preparation and Receptor Immobilization: A sensor chip with a gold surface is functionalized to allow for the covalent attachment of an antibody specific for a tag on the receptor (e.g., a His-tag).[15] A solution containing the purified and solubilized receptor is then passed over the chip, allowing it to be captured by the antibody.

  • Analyte Injection (Association Phase): A solution containing the ligand (analyte) at a known concentration is injected over the sensor surface. The binding of the ligand to the immobilized receptor causes an increase in the refractive index, which is detected as a change in the SPR signal (measured in response units, RU).

  • Dissociation Phase: The ligand solution is replaced with a continuous flow of buffer. The dissociation of the ligand from the receptor results in a decrease in the SPR signal.

  • Regeneration: A regeneration solution is injected to remove any remaining bound ligand and receptor, preparing the chip surface for the next cycle.

  • Data Analysis: The association and dissociation curves (sensorgrams) are fitted to various kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_d) can then be calculated as k_off / k_on.

G cluster_setup Setup cluster_measurement Measurement Cycle cluster_analysis Analysis Chip_Prep Sensor Chip Preparation Receptor_Immobilization Receptor Immobilization Chip_Prep->Receptor_Immobilization Association Analyte Injection (Association) Receptor_Immobilization->Association Dissociation Buffer Flow (Dissociation) Association->Dissociation Regeneration Regeneration Dissociation->Regeneration Regeneration->Receptor_Immobilization Sensorgram_Generation Generate Sensorgram Regeneration->Sensorgram_Generation Kinetic_Modeling Kinetic Model Fitting Sensorgram_Generation->Kinetic_Modeling Rate_Constant_Calculation Calculate kon, koff, Kd Kinetic_Modeling->Rate_Constant_Calculation

Experimental workflow for Surface Plasmon Resonance (SPR).

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor to a fluorescent acceptor.[16][17] This technique is particularly well-suited for studying protein-protein interactions and receptor-ligand binding in living cells.[18][19]

Step-by-Step Protocol:

  • Construct Generation: The target receptor is genetically fused to a bioluminescent donor (e.g., NanoLuc luciferase). A fluorescently labeled version of a known ligand or a competing ligand is used as the acceptor.

  • Cell Culture and Transfection: Cells are cultured and transfected with the plasmid encoding the donor-tagged receptor.

  • Assay Setup: The transfected cells are plated in a microplate.

  • Ligand Addition: The fluorescently labeled ligand (acceptor) and/or the unlabeled test compound are added to the wells.

  • Substrate Addition and Signal Detection: A substrate for the luciferase is added, initiating the bioluminescent reaction. The light emission from both the donor and the acceptor is measured at their respective wavelengths using a microplate reader.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. In a competition assay, the ability of the unlabeled test compound to decrease the BRET signal is measured, and the data is analyzed similarly to the radioligand competition assay to determine the IC_50 and K_i. Kinetic parameters can be determined by measuring the BRET signal over time during association and dissociation phases.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Construct_Generation Generate Receptor-Donor Fusion Construct Cell_Transfection Transfect Cells Construct_Generation->Cell_Transfection Cell_Plating Plate Transfected Cells Cell_Transfection->Cell_Plating Ligand_Addition Add Fluorescent Ligand +/- Test Compound Cell_Plating->Ligand_Addition Substrate_Addition Add Luciferase Substrate Ligand_Addition->Substrate_Addition Signal_Detection Measure Donor and Acceptor Emission Substrate_Addition->Signal_Detection BRET_Ratio_Calculation Calculate BRET Ratio Signal_Detection->BRET_Ratio_Calculation Curve_Fitting Fit Data to Kinetic Models BRET_Ratio_Calculation->Curve_Fitting Parameter_Determination Determine Ki, kon, koff Curve_Fitting->Parameter_Determination G Ligand TSPO Ligand (e.g., AC-5216) TSPO TSPO Ligand->TSPO PBR_Complex TSPO VDAC ANT TSPO->PBR_Complex VDAC VDAC ANT ANT Cholesterol_Inner Cholesterol (Inner Membrane) PBR_Complex->Cholesterol_Inner Cholesterol_Outer Cholesterol (Outer Membrane) Cholesterol_Outer->Cholesterol_Inner Translocation Pregnenolone Pregnenolone Cholesterol_Inner->Pregnenolone Conversion P450scc P450scc P450scc->Pregnenolone Neurosteroids Neurosteroids Pregnenolone->Neurosteroids

TSPO-mediated neurosteroidogenesis signaling pathway.

References

  • Kropholler, M. A., Boellaard, R., van Berckel, B. N. M., Schuitemaker, A., Lammertsma, A. A., & Huisman, M. C. (2012). [11C]-(R)PK11195 tracer kinetics in the brain of glioma patients and a comparison of two referencing approaches. European Journal of Nuclear Medicine and Molecular Imaging, 39(11), 1741–1750. [Link]

  • BMG Labtech. (2026, February 17). Receptor-ligand kinetics for research and drug discovery. BMG Labtech. [Link]

  • Chen, Y., & Lou, J. (2016). Measuring Receptor–Ligand Binding Kinetics on Cell Surfaces: From Adhesion Frequency to Thermal Fluctuation Methods. Methods in Molecular Biology, 1365, 235–252. [Link]

  • Shukla, A. K. (2014). Surface plasmon resonance applied to G protein-coupled receptors. Perspectives in Medicinal Chemistry, 6, 25–34. [Link]

  • Congreve, M., Oswald, C., & Marshall, F. H. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(7), 549–554. [Link]

  • Kita, A., Ohta, H., Okamoto, Y., & Ohashi, K. (2004). Antianxiety and antidepressant-like effects of AC-5216, a novel mitochondrial benzodiazepine receptor ligand. British Journal of Pharmacology, 142(7), 1059–1072. [Link]

  • White, J. F., Ghadessy, F. J., & Tate, C. G. (2006). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. FEBS Letters, 580(8), 1953–1957. [Link]

  • Boursier, M., Levin, S., Zimmerman, K., & Friedman Ohana, R. (2020). The luminescent HiBiT peptide enables selective quantitation of GPCR ligand engagement and internalization in living cells. Journal of Biological Chemistry, 295(11), 3465–3479. [Link]

  • Cottet, M., Faklaris, O., Maurel, D., & Galés, C. (2015). Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. International Journal of Molecular Sciences, 16(12), 29695–29707. [Link]

  • Da Pozzo, E., Costa, B., Martini, C., & Taliani, S. (2018). [3H]PK11195 kon and koff by 'traditional' dissociation and association kinetics assays. ResearchGate. [Link]

  • Imaizumi, M., Zoghbi, S. S., Fujimura, Y., & Innis, R. B. (2006). Kinetic and metabolic evaluation of new PET ligands for peripheral benzodiazepine receptors. Journal of Nuclear Medicine, 47(supplement 1), 227P. [Link]

  • Di Marino, D., Gidaro, M. C., & Costa, G. (2018). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 5, 8. [Link]

  • Sun, Z., & Long, M. (2020). Two-dimensional measurements of receptor-ligand interactions. Frontiers in Molecular Biosciences, 7, 589849. [Link]

  • Borroto-Escuela, D. O., Flajolet, M., & Agnati, L. F. (2014). BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES. Journal of Receptor, Ligand and Channel Research, 7, 1–13. [Link]

  • Miyoshi, M., Yanamoto, K., & Maeda, J. (2009). Quantitative Analysis of Peripheral Benzodiazepine Receptor in the Human Brain Using PET with 11 C-AC-5216. Journal of Nuclear Medicine, 50(8), 1297–1304. [Link]

  • Zhang, M.-R., Maeda, J., & Yanamoto, K. (2007). 11C-AC-5216: A Novel PET Ligand for Peripheral Benzodiazepine Receptors in the Primate Brain. Journal of Nuclear Medicine, 48(12), 2029–2036. [Link]

  • Lockhart, A., & Jones, C. (2003). The peripheral benzodiazepine receptor ligand PK11195 binds with high affinity to the acute phase reactant alpha1-acid glycoprotein: implications for the use of the ligand as a CNS inflammatory marker. Nuclear Medicine and Biology, 30(2), 199–206. [Link]

  • Salamon, Z., & Tollin, G. (2011). Plasmon Resonance Methods in GPCR Signaling and Other Membrane Events. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(3), 698–709. [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies. [Link]

  • Guo, D., Hillger, F. J. P., & IJzerman, A. P. (2017). Experimental Methods to Determine Binding Kinetics. Methods in Molecular Biology, 1647, 1–17. [Link]

  • Turkheimer, F. E., Edison, P., & Pavese, N. (2007). Reference and Target Region Modeling of [ 11 C]-(R)-PK11195 Brain Studies. Journal of Cerebral Blood Flow & Metabolism, 27(1), 174–188. [Link]

  • Fulton, R. R., & Meikle, S. R. (2010). Quantitative analysis of the peripheral benzodiazepine receptor ligand [ 11 C]PBR170 in baboons with PET. Journal of Nuclear Medicine, 51(supplement 2), 1435. [Link]

  • Mattner, F., & Katsifis, A. (2007). Development of ligands for the peripheral benzodiazepine receptor. Current Pharmaceutical Design, 13(34), 3565–3577. [Link]

  • Mattner, F., & Katsifis, A. (2007). Development of Ligands for the Peripheral Benzodiazepine Receptor. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). PBR Human Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Urizar, E., & Ulloa-Aguirre, A. (2023). Glycoprotein-glycoprotein receptor binding detection using bioluminescence resonance energy transfer (BRET). bioRxiv. [Link]

  • Halberstadt, A. L., & Brandt, S. D. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. Drug Testing and Analysis, 11(1), 123–133. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Wikipedia. (n.d.). PK 11195. Wikipedia. [Link]

  • Owen, D. R., & Gunn, R. N. (2014). Two binding sites for [3H]PBR28 in human brain: implications for TSPO PET imaging of neuroinflammation. Journal of Cerebral Blood Flow & Metabolism, 34(6), 940–947. [Link]

  • Halberstadt, A. L., & Brandt, S. D. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. Drug Testing and Analysis, 11(1), 123–133. [Link]

  • The Manetsch Research Group. (n.d.). Kinetic Target-Guided Synthesis. The Manetsch Research Group. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Zhang, M.-R., Maeda, J., & Yanamoto, K. (2007). 11C-AC-5216: a novel PET ligand for peripheral benzodiazepine receptors in the primate brain. Journal of Nuclear Medicine, 48(12), 2029–2036. [Link]

  • Xiang, Z., & Li, J. (2007). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 17(23), 6516–6521. [Link]

  • Llaveria, J., & Ballester, P. (2020). Kinetic Target-Guided Synthesis: Reaching the Age of Maturity. Journal of Medicinal Chemistry, 63(8), 3874–3885. [Link]

  • Iannitelli, A., & Di Stefano, A. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6547. [Link]

  • Weizman, R., & Gavish, M. (1997). Peripheral-type benzodiazepine receptor ligands and serum steroid hormones. Brain Research, 773(1-2), 141–146. [Link]

  • Onoabedje, E. A., Ibezim, A., & Okoro, U. C. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0245675. [Link]

  • Mondal, T., & Roy, A. (2024). Characterization of binding kinetics and intracellular signaling of new psychoactive substances targeting cannabinoid receptor using transition-based reweighting method. eLife, 13, e98197. [Link]

  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

Sources

Safety Operating Guide

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide Hydrochloride

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is just as critical as the experimental design itself. N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is a specialized organic building block utilized in drug development and synthetic research. Because it is a pharmacologically relevant organic hydrochloride salt, its disposal must strictly adhere to institutional Environmental Health and Safety (EHS) guidelines and federal regulations to prevent environmental contamination and ensure occupational safety.

This guide provides a definitive, step-by-step operational plan for the segregation, management, and disposal of this compound in a professional laboratory setting.

Chemical Profiling and Risk Causality

Before initiating any disposal protocol, it is vital to understand the physicochemical nature of the waste. N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is an organic salt.

  • Solubility & Mobility: As a hydrochloride salt, it exhibits high aqueous solubility. If improperly disposed of down a sanitary sewer, it can bypass standard municipal water treatment filters, leading to environmental persistence.

  • Thermal Degradation: The most effective method for destroying complex organic frameworks—especially those containing nitrogenous rings (pyrrolidine) and amide bonds—is high-temperature incineration [1]. Incineration ensures complete combustion into non-toxic byproducts (e.g., CO2​ , H2​O , and NOx​ which is scrubbed by the facility).

  • Chloride Content: While not a covalently bonded halogenated organic, the presence of the chloride counterion ( Cl− ) means that bulk disposal of its solutions must be clearly labeled, as high chloride content can affect the incineration parameters at the disposal facility.

Quantitative Waste Stream Segregation

To maintain a self-validating safety system, waste must be segregated at the point of generation. Mixing incompatible waste streams increases the risk of exothermic reactions and exponentially increases disposal costs.

Table 1: Waste Segregation Matrix for N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide HCl

Waste StateMatrix / SolventPrimary Container MaterialEHS ClassificationDisposal Routing
Solid Pure powder, contaminated PPE, weigh boatsHigh-Density Polyethylene (HDPE)Solid Hazardous Organic WasteDirect Incineration
Aqueous Water, biological buffers (e.g., PBS)HDPE or GlassAqueous Waste (Non-RCRA, but restricted)EHS Aqueous Processing
Organic Methanol, DMSO, AcetonitrileGlass (Amber preferred)Non-Halogenated Solvent Waste*Solvent Incineration

*Note: Although it contains a chloride ion, it is typically classified with non-halogenated solvents unless mixed with covalently halogenated solvents like Dichloromethane (DCM).

Procedural Step-by-Step Disposal Workflows

The following protocols must be integrated into your laboratory's Chemical Hygiene Plan (CHP) [2]. Never attempt to chemically neutralize, treat, or destroy this compound using improvised methods. All chemical destruction must be handled by licensed professionals.

Protocol A: Solid Waste Collection and Packaging
  • Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Ensure work is conducted inside a certified chemical fume hood to prevent inhalation of aerosolized powders [2].

  • Collection: Sweep or transfer all residual solid N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride, along with contaminated weigh paper and pipette tips, into a designated, chemically compatible solid waste container (typically a wide-mouth HDPE jar).

  • Labeling: Immediately affix a hazardous waste tag. The label must explicitly state the full chemical name: "N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride". Do not use abbreviations or structural formulas.

  • Containment: Seal the container tightly. Store it in a designated secondary containment tray away from strong oxidizers or strong bases, which could trigger the release of the free base form.

Protocol B: Liquid Waste Management
  • Segregation: Determine the primary solvent used in your assay or synthesis. Do not mix aqueous waste with organic solvent waste.

  • Transfer: Using a closed-funnel system to minimize vapor release, transfer the liquid waste into the appropriate EHS-approved carboy.

  • Volume Management: Never fill a liquid waste container beyond 80% capacity. The remaining 20% headspace is required to accommodate potential vapor pressure expansion due to temperature fluctuations.

  • EHS Handover: Once the container reaches the 80% threshold, submit a waste pickup request to your institutional EHS department.

Institutional Disposal & Incineration Workflow

According to the National Research Council's Prudent Practices in the Laboratory, incineration is the ultimate and most secure method for destroying combustible organic compounds[1]. Professional incineration facilities utilize primary chambers to volatilize the waste and secondary chambers (operating above 1000°C) to ensure complete thermal destruction, followed by advanced wet scrubbers to neutralize any acidic gases (like HCl ) generated from the chloride ions [1].

Standard institutional workflow for the processing and disposal of organic hydrochloride waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). OSHA Laboratory Standard - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI).[Link]

Comprehensive Guide to Personal Protective Equipment for Handling N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride, a thorough risk assessment must be conducted by evaluating the known hazards of its structural analogs. The core structure includes a pyrrolidine ring, a benzyl group, and an ethyl amide group. Chemicals with these features can present a range of hazards.

Based on data from related compounds, we must assume N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is potentially hazardous upon contact, inhalation, or ingestion. The following table summarizes potential hazards extrapolated from similar molecules.

Potential Hazard Rationale Based on Structural Analogs Supporting Sources
Skin Corrosion/Irritation Pyrrolidine and related compounds are known to cause severe skin burns and irritation.[1] Benzyl chloride is also a known skin irritant.[2][1][2][3][4]
Serious Eye Damage Many analogs, including benzyl chloride and other pyrrolidine derivatives, are classified as causing serious eye damage or irritation.[2][4][5][6][7][2][4][5][6][7]
Acute Toxicity (Inhalation) Benzyl chloride is toxic if inhaled, and other related compounds may cause respiratory irritation.[2][8][9] Handling this compound as a powder could pose an inhalation risk.[2][5][8][9]
Acute Toxicity (Oral) Several related compounds are harmful if swallowed.[1][2][9][1][2][9]
Unknown Chronic Effects For many research chemicals, long-term health effects have not been thoroughly investigated.[10] Therefore, minimizing exposure is critical.[2][5][10]

This conservative assessment mandates the use of comprehensive Personal Protective Equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a systematic approach to risk mitigation. Each component serves a specific purpose, and its effectiveness depends on proper selection, use, and maintenance.

Hand Protection: The First Line of Defense

Causality: The primary route of exposure in a laboratory setting is often through dermal contact. Structurally similar compounds can be irritants, permeators, or cause burns.[1][5] Therefore, selecting the correct gloves is the most critical step in preventing skin contact.

Protocol:

  • Glove Selection: Wear chemical-resistant gloves. Nitrile gloves are a suitable minimum requirement for handling small quantities of solids. For prolonged handling or when working with solutions, consider thicker, more robust gloves or double-gloving. Always inspect gloves for tears or punctures before use.[6][8]

  • Donning Gloves: Wash and dry hands thoroughly before putting on gloves.

  • Doffing Gloves: Use a proper removal technique to avoid skin contact with the glove's outer surface.[6]

    • Grasp the outside of one glove at the wrist with your other gloved hand.

    • Peel it off, turning it inside out.

    • Hold the removed glove in your gloved hand.

    • Slide your ungloved fingers under the wrist of the remaining glove.

    • Peel it off, turning it inside out over the first glove.

    • Dispose of the gloves in the designated hazardous waste container.

  • Hand Hygiene: Always wash hands with soap and water after removing gloves.[6][8]

Eye and Face Protection: Shielding Against Splashes and Aerosols

Causality: N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is a powder, but it will be handled in solutions, creating a splash hazard. Many related compounds can cause severe and potentially irreversible eye damage.[4][7][9]

Protocol:

  • Minimum Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.

  • Enhanced Protection: When handling solutions, weighing out powder, or performing any task with a risk of splashing or aerosol generation, wear tightly fitting chemical splash goggles.[6]

  • Maximum Protection: For handling larger volumes (>1 L) or when the risk of a significant splash is high, a face shield should be worn in addition to chemical splash goggles.[6]

Body Protection: Preventing Contamination of Personal Clothing

Causality: Lab coats protect your skin and personal clothing from contamination. Spills can soak through everyday clothing, leading to prolonged chemical exposure.

Protocol:

  • Lab Coat: A clean, flame-resistant lab coat that is fully buttoned with sleeves rolled down is required.

  • Chemical Apron: For procedures involving significant quantities of liquids, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Clothing and Footwear: Wear long pants and closed-toe shoes to protect your legs and feet from spills.[1]

Respiratory Protection: Ensuring Safe Breathing Air

Causality: While the vapor pressure of the hydrochloride salt is likely low, handling the fine powder can generate dust that may be inhaled. Related compounds are known to be toxic or cause respiratory irritation if inhaled.[2][8]

Protocol:

  • Engineering Controls (Primary): All handling of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride powder (e.g., weighing, transferring) must be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[6]

  • Respiratory Protection (Secondary): In the absence of adequate engineering controls or during a large-scale cleanup, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) would be the minimum requirement. Consult with your institution's environmental health and safety (EHS) department for proper respirator selection, fit-testing, and training.[11]

Operational and Disposal Plans

A safe workflow integrates PPE usage with procedural steps to create a system that minimizes risk at every stage.

Safe Handling Workflow

The following workflow outlines the critical steps for safely handling the compound, from initial preparation to the completion of the experiment.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Cleanup A 1. Verify Fume Hood Operation B 2. Assemble All Materials (Chemical, Glassware, etc.) A->B C 3. Don Required PPE (Lab Coat, Goggles, Gloves) B->C D 4. Weigh Compound on Tared Weigh Paper C->D E 5. Transfer Compound to Reaction Vessel D->E F 6. Add Solvent and Initiate Procedure E->F G 7. Seal Reaction Vessel F->G H 8. Decontaminate Work Surface G->H I 9. Dispose of Waste in Labeled Hazardous Waste Container H->I J 10. Doff PPE in Correct Order I->J K 11. Wash Hands Thoroughly J->K

Caption: Workflow for handling N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride.

Spill and Emergency Procedures

Causality: Accidental spills or exposures require immediate and correct action to prevent serious injury. The first aid measures are based on protocols for corrosive and irritating materials.[2][8]

Emergency Response Plan:

Emergency_Response_Plan cluster_spill Chemical Spill cluster_exposure Personal Exposure Start Spill or Exposure Occurs Spill_Alert Alert others in the area Start->Spill_Alert Exposure_Remove Remove contaminated clothing Start->Exposure_Remove Spill_Evacuate Evacuate if necessary Spill_Alert->Spill_Evacuate Spill_Contain Contain spill with absorbent material Spill_Evacuate->Spill_Contain Spill_Cleanup Clean up using spill kit (wear appropriate PPE) Spill_Contain->Spill_Cleanup Spill_Dispose Dispose of waste as hazardous Spill_Cleanup->Spill_Dispose Exposure_Rinse Rinse affected area (Eye: 15 min eyewash) (Skin: 15 min safety shower) Exposure_Remove->Exposure_Rinse Exposure_Medical Seek immediate medical attention Exposure_Rinse->Exposure_Medical Exposure_SDS Provide SDS of related compound to medical personnel Exposure_Medical->Exposure_SDS

Caption: Emergency response plan for spills or personal exposure.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Decontamination and Disposal

Causality: Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. As the compound's environmental impact is unknown, it must be treated as hazardous waste.

Protocol:

  • Decontamination: Wipe down all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Waste Collection: All solid waste (used gloves, weigh paper, contaminated absorbent materials) and liquid waste must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Disposal: Waste disposal must be carried out in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[12] Do not pour waste down the drain.[6][13]

By adhering to this comprehensive guide, researchers can handle N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride with a high degree of safety, upholding their responsibility to protect themselves, their colleagues, and the environment.

References

  • Tokyo Chemical Industry. (2025, October 30). Safety Data Sheet.
  • Actylis Lab Solutions. (2010, June 10). Material Safety Data Sheet.
  • Apollo Scientific. (2022, September 16). Pyrrolidine Safety Data Sheet.
  • Merck. (2025, August 17). Benzyl chloride for synthesis Safety Data Sheet.
  • CDH Fine Chemicals India. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine.
  • Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride.
  • Fisher Scientific. (2010, November 5). SAFETY DATA SHEET 1-Benzylpiperidine-4-carbaldehyde.
  • Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, April 1). SAFETY DATA SHEET (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET Benzyl alcohol.
  • Electron Microscopy Sciences. (2025, January 17). (BDMA) N-Benzyldimethylamine Safety Data Sheet.
  • NextSDS. (n.d.). ethyl 2-benzylpyrrolidine-2-carboxylate — Chemical Substance Information.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Carl Roth. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.